molecular formula C3H2INO B1321973 4-Iodoisoxazole CAS No. 847490-69-1

4-Iodoisoxazole

Cat. No.: B1321973
CAS No.: 847490-69-1
M. Wt: 194.96 g/mol
InChI Key: BKACOOKVHZFHEW-UHFFFAOYSA-N
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Description

4-Iodoisoxazole is a useful research compound. Its molecular formula is C3H2INO and its molecular weight is 194.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKACOOKVHZFHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624187
Record name 4-Iodo-1,2-oxazole
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Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-69-1
Record name 4-Iodoisoxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=847490-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodoisoxazole: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodoisoxazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties and structure, provides representative experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic workflow. This compound serves as a valuable intermediate, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for drug discovery programs.[1]

Core Chemical Properties and Structure

This compound is a five-membered heterocyclic organic compound.[2] The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it a versatile synthon for creating complex molecules.[1][5]

The following table summarizes the key structural and physicochemical properties of this compound. Due to its nature as a synthetic intermediate, experimentally determined physical properties such as melting and boiling points are not widely reported in the literature.

PropertyValueSource(s)
IUPAC Name 4-iodo-1,2-oxazole[6]
Synonyms Isoxazole, 4-iodo-; 4-Iodo-isoxazole[7]
Molecular Formula C₃H₂INO[6][7]
Molecular Weight 194.96 g/mol [6]
Monoisotopic Mass 194.91811 Da[6]
Appearance Pale yellow to brownish solid[1]
Solubility Generally soluble in organic solvents[2]
SMILES IC1=CON=C1[6]
InChI InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H[6][7]
InChIKey BKACOOKVHZFHEW-UHFFFAOYSA-N[6][7]
XLogP (Predicted) 1.0[6]

Spectroscopic Data (Predicted)

  • ¹H NMR: The isoxazole ring has two protons. The proton at C5 (adjacent to the oxygen) is expected to be downfield from the proton at C3 (adjacent to the nitrogen). A predicted spectrum would show two singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm.

  • ¹³C NMR: Three signals are expected for the isoxazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. The C3 and C5 carbons would appear in the typical aromatic/heteroaromatic region (δ 140-160 ppm).

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic protons (~3100 cm⁻¹), C=N and C=C stretching of the isoxazole ring (1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[8] The C-I stretch appears at lower frequencies, typically in the fingerprint region (<600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195. A characteristic isotope pattern for iodine would not be present as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the isoxazole ring.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-iodoisoxazoles and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These are representative protocols based on established literature procedures for similar compounds.

This protocol describes the synthesis of a this compound from a corresponding isoxazole precursor using N-Iodosuccinimide (NIS) as the iodinating agent. This method is widely cited for the preparation of various this compound derivatives.[5]

Materials:

  • 3,5-Disubstituted Isoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the starting isoxazole (1.0 eq) in a suitable solvent such as acetonitrile or trifluoroacetic acid.

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature (or with gentle heating, e.g., 65-75 °C, if required) for 2-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

This protocol details a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid, a common application for this class of compounds to generate more complex, drug-like molecules.[5][11]

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask or microwave vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[11][12]

  • Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-isoxazole product.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and application of this compound.

Suzuki_Coupling_Workflow reagent reagent process process product product intermediate intermediate condition condition sub_A This compound mix Combine Reagents in Solvent sub_A->mix sub_B Arylboronic Acid sub_B->mix catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->mix base Base (e.g., K2CO3) base->mix ox_add Oxidative Addition mix->ox_add Heat (80-100°C) pd_complex Pd(0) Complex pd_ii_int R-Pd(II)-I Intermediate ox_add->pd_ii_int transmetal Transmetalation pd_ii_int->transmetal pd_ii_aryl R-Pd(II)-Ar Intermediate transmetal->pd_ii_aryl red_elim Reductive Elimination pd_ii_aryl->red_elim red_elim->catalyst Catalyst Regeneration final_product 4-Aryl-Isoxazole red_elim->final_product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway protein protein molecule molecule process process effect effect pathway pathway Kinase Protein Kinase (e.g., EGFR, JNK, VEGFR2) Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation ATP ATP ATP->Phosphorylation ActiveSubstrate Activated Substrate Phosphorylation->ActiveSubstrate Downstream Downstream Signaling ActiveSubstrate->Downstream CellResponse Cellular Response (Proliferation, Survival) Downstream->CellResponse Inhibitor Isoxazole Derivative Inhibitor->Kinase Binds to ATP-binding site (Inhibition)

Caption: General mechanism of protein kinase inhibition by isoxazole-based derivatives.

References

4-Iodoisoxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Iodoisoxazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The presence of an iodine atom at the 4-position of the isoxazole ring provides a reactive handle for the introduction of diverse functional groups, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This technical guide provides key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an overview of its relevance in modulating biological signaling pathways.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 847490-69-1N/A
Molecular Formula C₃H₂INON/A
Molecular Weight 194.96 g/mol N/A

Synthesis and Functionalization

Experimental Protocol 1: Synthesis of 4-Iodoisoxazoles by Iodination

This protocol describes a general method for the synthesis of 4-iodoisoxazoles from the corresponding isoxazole precursors using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).[1]

Materials:

  • Substituted isoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the starting isoxazole in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol 2: Suzuki Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid to synthesize 3,4-disubstituted isoxazoles.[1][2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Pd Catalyst + Base Solvent Add Solvent (e.g., Toluene/Ethanol/Water) Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat and Stir (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product 3,4-Disubstituted Isoxazole HIF1a_Inhibition cluster_pathway HIF-1α Signaling Pathway cluster_intervention Therapeutic Intervention Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization & Dimerization with ARNT Hypoxia->HIF1a_Stabilization HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF1a_Stabilization->HRE_Binding Target_Genes Transcription of Target Genes HRE_Binding->Target_Genes VEGF VEGF Target_Genes->VEGF PDK1 PDK1 Target_Genes->PDK1 Angiogenesis Angiogenesis VEGF->Angiogenesis Metabolism Metabolic Adaptation PDK1->Metabolism Isoxazole_Derivative Benzo[d]isoxazole Derivative Inhibition Inhibition of HIF-1α Transcription Isoxazole_Derivative->Inhibition Inhibition->HRE_Binding

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview of the synthetic routes and applications of 4-iodoisoxazole, a key building block in modern medicinal chemistry. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and workflow visualizations.

The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable intermediate. The presence of the iodine atom at the C4 position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-substituted isoxazoles.[3][4] This guide delves into the primary synthetic methodologies for this compound and its derivatives, offering a practical resource for its application in research and development.

Discovery and Significance in Drug Development

While there isn't a singular "discovery" moment for the parent this compound, its prominence grew with the development of modern synthetic methodologies, particularly cross-coupling reactions. The ability to use the C-I bond to introduce diverse molecular fragments has made 4-iodoisoxazoles highly sought-after building blocks in the quest for new bioactive molecules.[5][6] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The 4-iodo-substituted variants provide a direct and efficient route to novel analogues with potentially enhanced pharmacological profiles, solidifying their importance in drug discovery pipelines.[1][5]

Core Synthetic Strategies

The synthesis of 4-iodoisoxazoles can be broadly categorized into two primary approaches: the direct iodination of a pre-formed isoxazole ring and the construction of the iodinated isoxazole ring through cycloaddition or cyclization reactions.

Direct Electrophilic Iodination

One of the most straightforward methods for preparing 4-iodoisoxazoles is the direct electrophilic iodination of a corresponding 3- or 3,5-substituted isoxazole. This approach is often favored for its simplicity and the availability of the starting isoxazoles.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is adapted from a procedure described for the synthesis of various 4-iodoisoxazoles.[7][8]

  • Materials:

    • 3,5-Disubstituted Isoxazole (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

    • Trifluoroacetic Acid (TFA) (2.0 - 3.0 eq)

    • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the starting isoxazole in the chosen solvent, add N-Iodosuccinimide.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add Trifluoroacetic Acid to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

    • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Cycloaddition and Cyclization Reactions

Constructing the isoxazole ring with the iodine atom already in place is a powerful and often highly regioselective strategy. These methods typically involve the reaction of an alkyne-containing precursor with a source of the N-O bond.

This method involves the reaction of an appropriately substituted 2-alkyn-1-one O-methyl oxime with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to yield 3,5-disubstituted 4-iodoisoxazoles.[3][9][10]

Experimental Protocol: Iodocyclization with Iodine Monochloride (ICl)

This protocol is based on the work of Larock and colleagues.[3][10]

  • Materials:

    • 2-Alkyn-1-one O-Methyl Oxime (1.0 eq)

    • Iodine Monochloride (ICl) (1.0 M solution in DCM, 1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 2-alkyn-1-one O-methyl oxime in DCM.

    • Slowly add the solution of ICl dropwise to the stirring oxime solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield the this compound.

The 1,3-dipolar cycloaddition between a nitrile oxide and an iodoalkyne provides a direct route to 4-iodoisoxazoles. The nitrile oxide can be generated in situ from an aldoxime using an oxidant, such as a hypervalent iodine reagent.[11][12] Alternatively, a ruthenium catalyst can facilitate the cycloaddition of nitrile oxides with electronically deficient 1-iodoalkynes.[13]

Experimental Protocol: Hypervalent Iodine-Mediated [3+2] Cycloaddition

This protocol is a general representation of methods using hypervalent iodine reagents.[11][12][14]

  • Materials:

    • Aldoxime (e.g., benzaldoxime) (1.2 eq)

    • Terminal Alkyne (e.g., phenylacetylene) (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.2 eq)

    • (Diacetoxyiodo)benzene (DIB) or Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 eq)

    • Solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Procedure:

    • Combine the alkyne, aldoxime, and NIS in the chosen solvent.

    • Add the hypervalent iodine reagent (DIB or PIFA) portion-wise to the mixture at room temperature.

    • Stir the reaction for 1-24 hours, monitoring for completion by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 3,4,5-trisubstituted isoxazole. Note: This represents a one-pot reaction to generate a 3,5-disubstituted-4-iodoisoxazole.

Data Presentation

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize typical quantitative data for the described methods.

Table 1: Comparison of Synthetic Routes for 4-Iodoisoxazoles

Synthetic MethodKey ReagentsSubstrate ScopeTypical YieldsKey Advantages
Direct IodinationNIS / TFA3- and 3,5-substituted isoxazoles70-95%[7][8]Simple procedure, readily available starting materials.
Electrophilic CyclizationICl or I₂2-Alkyn-1-one O-methyl oximes80-99%[3][10]Excellent yields, mild conditions, high regioselectivity.
[3+2] CycloadditionAldoximes, Alkynes, Hypervalent IodineWide range of aldoximes and alkynes60-90%[12][14]One-pot synthesis of highly substituted isoxazoles.
One-Pot Trifluoromethylation & IodinationTrifluoroacetohydroximoyl chloride, Alkyne, NISTerminal alkynesup to 81%[5]Direct access to valuable trifluoromethylated 4-iodoisoxazoles.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key synthetic strategies.

G Diagram 1: Direct Iodination Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Start Dissolve Isoxazole in Solvent Add_NIS Add NIS Start->Add_NIS Cool Cool to 0 °C Add_NIS->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at RT (2-18h) Add_TFA->Stir TLC Monitor by TLC Stir->TLC Quench Quench (Na2S2O3) Stir->Quench Wash Wash (NaHCO3, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure this compound Purify->End

Diagram 1: Direct Iodination Workflow

G Diagram 2: Electrophilic Cyclization Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Work-up & Isolation Ynone Prepare Ynone Oxime_Formation Form O-Methyl Oxime Ynone->Oxime_Formation Dissolve_Oxime Dissolve Oxime in DCM Oxime_Formation->Dissolve_Oxime Add_ICl Add ICl Solution Dissolve_Oxime->Add_ICl Stir_RT Stir at RT (1-4h) Add_ICl->Stir_RT Quench Quench (Na2S2O3) Stir_RT->Quench Wash Wash & Dry Quench->Wash Purify Column Chromatography Wash->Purify Final_Product Pure this compound Purify->Final_Product

Diagram 2: Electrophilic Cyclization Workflow

G Diagram 3: Synthetic Pathways to this compound A Isoxazole Precursor D This compound A->D Direct Iodination (NIS, TFA) B 2-Alkyn-1-one O-Methyl Oxime B->D Electrophilic Cyclization (ICl or I2) C Aldoxime + Alkyne C->D [3+2] Cycloaddition (Hypervalent Iodine)

Diagram 3: Synthetic Pathways to this compound

Conclusion

This compound is a fundamentally important building block that provides chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. The synthetic methods outlined in this guide—ranging from direct iodination to elegant one-pot cycloadditions—offer a robust toolkit for accessing this key intermediate and its derivatives. As the demand for novel therapeutics continues to grow, the strategic application of this compound chemistry will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

Spectroscopic Profile of 4-Iodoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-iodoisoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₃H₂INO). Due to the limited availability of directly published experimental spectra for this specific compound, the data presented here is a combination of referenced data for closely related isoxazole derivatives and predicted values from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search resultsH-3
Data not available in search resultsH-5

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC-3
Data not available in search resultsC-4
Data not available in search resultsC-5

Note: Experimental NMR data for this compound was not found in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsC-H stretch (aromatic)
Data not available in search resultsC=N stretch
Data not available in search resultsC=C stretch
Data not available in search resultsN-O stretch
Data not available in search resultsC-I stretch

Note: Experimental IR data for this compound was not found in the provided search results. The table indicates typical regions for isoxazole ring vibrations.

Mass Spectrometry (MS)
m/zIonSource
194.91755[M]⁺Predicted
195.92538[M+H]⁺Predicted
217.90732[M+Na]⁺Predicted

Source: PubChem. The data is predicted and corresponds to the molecular formula C₃H₂INO.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for obtaining NMR, IR, and MS spectra for a compound such as this compound.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not detailed in the search results, a general approach involves the iodination of an isoxazole precursor. One common method is the reaction of an isoxazole with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is infused directly into the source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Reactivity and Stability of the 4-Iodoisoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-iodoisoxazole moiety is a significant heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the presence of a reactive iodine atom make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties, stability, and reactivity of the this compound ring, complete with quantitative data, detailed experimental protocols, and process visualizations.

Molecular Structure and Physicochemical Properties

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This aromaticity contributes to its relative stability.[1] The introduction of an iodine atom at the C4 position creates a highly valuable synthetic handle, enhancing the molecule's reactivity in various cross-coupling reactions.[2]

Key structural and physical parameters are summarized below.

Table 1: Physicochemical and Structural Properties of this compound

ParameterValueSource(s)
Chemical Formula C₃H₂INO[2]
Molecular Weight 194.96 g/mol -
Appearance Pale yellow to brownish solid[2]
Solubility Generally soluble in organic solvents[2]
C–I Bond Length ~2.10 Å[1]
N–O Bond Length ~1.38 Å[1]
C-I Bond Dissociation Energy ~220-280 kJ/mol (estimated for aryl iodides)[3]

Stability of the this compound Ring

The isoxazole ring is generally stable to many reagents, including oxidizing agents and acids.[5] However, its stability is conditional and can be compromised under specific circumstances.

General Stability: this compound is reported to be sensitive to prolonged exposure to light and moisture, which can lead to decomposition.[2] Therefore, it should be stored under an inert atmosphere in a cool, dark environment.

pH-Dependent Stability: The stability of the isoxazole ring can be highly dependent on pH. While stable under acidic and neutral conditions, the ring can be susceptible to base-catalyzed cleavage. A study on the isoxazole-containing drug leflunomide demonstrated that the isoxazole ring was stable at pH 4.0 and 7.4, but underwent cleavage at pH 10.0.[1] This suggests that the this compound ring is likely stable for manipulations in acidic or neutral media but may degrade under strongly basic conditions.

Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

TemperaturepHStability OutcomeHalf-life (t½)
25°C 4.0Stable-
25°C 7.4Stable-
25°C 10.0Decomposition~6.0 hours
37°C 4.0Stable-
37°C 7.4Noticeable Decomposition~7.4 hours
37°C 10.0Rapid Decomposition~1.2 hours
(Data adapted from a study on leflunomide and is illustrative for the isoxazole core).[1]

The degradation pathway typically involves the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring.[5]

Isoxazole Substituted Isoxazole Ring Intermediate Acyclic Intermediate (e.g., β-ketonitrile) Isoxazole->Intermediate Base (e.g., OH⁻) N-O Bond Cleavage Products Degradation Products Intermediate->Products Further Reaction/ Hydrolysis

Caption: Potential base-catalyzed degradation pathway of the isoxazole ring.

Reactivity of the this compound Ring

The primary site of reactivity on the this compound ring is the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making the C4 position susceptible to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The this compound core is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) center PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation (R²-M) PdII_2->Pd0 Reductive Elimination R¹-R²

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Common cross-coupling reactions involving 4-iodoisoxazoles include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[7]

  • Sonogashira Coupling: Reaction with a terminal alkyne.

  • Heck Coupling: Reaction with an alkene.

  • Stille Coupling: Reaction with an organotin reagent.

These reactions provide a powerful platform for creating highly substituted isoxazoles, which are often explored as potential drug candidates.

While cross-coupling is predominant, the this compound ring can potentially undergo other transformations.

  • Lithiation: Although less common than with other halogens, iodine-lithium exchange can be a viable pathway to generate a lithiated isoxazole species. This highly reactive intermediate can then be trapped with various electrophiles. This reaction typically requires strong bases like n-butyllithium or t-butyllithium at very low temperatures (-78 °C or lower) to prevent side reactions.[9]

Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling R-M, Pd(0) cat. Synthesis Iodination Synthesis->Start Final 3,4,5-Trisubstituted Isoxazole Coupling->Final Precursor Isoxazole Precursor Precursor->Synthesis e.g., NIS/TFA

Caption: General workflow for the synthesis of functionalized isoxazoles.

Key Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis and functionalization of the this compound core.

This protocol describes a common method for synthesizing 4-iodoisoxazoles from 2-alkyn-1-one O-methyl oximes.

Materials:

  • 2-alkyn-1-one O-methyl oxime (1.0 eq)

  • Iodine monochloride (ICl) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and separatory funnel.

Procedure:

  • Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq) in DCM to the reaction mixture dropwise via a dropping funnel over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

This protocol details a typical procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.[10][11][12]

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 4:1 mixture of Dioxane/Water or Toluene/Ethanol/Water)[10]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial), reflux condenser.

Procedure:

  • To a clean, dry Schlenk flask or reaction vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[10]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl isoxazole derivative.[10]

This guide provides a foundational understanding of the this compound ring's stability and reactivity profile. Its versatility as a synthetic intermediate, particularly in palladium-catalyzed reactions, ensures its continued importance in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

4-Iodoisoxazole: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoxazole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of an electropositive iodine atom on the electron-deficient isoxazole ring, render it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the development of therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₂INO[1]
Molecular Weight 194.96 g/mol [1]
Appearance Pale yellow solid or liquid
Solubility Soluble in common organic solvents
SMILES C1=C(C=NO1)I[1]
InChI InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H[1]
InChIKey BKACOOKVHZFHEW-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR Spectrum available[2][3]
¹³C NMR Data for derivatives available[4][5][6]
Mass Spectrometry Predicted m/z: [M+H]⁺ 195.92538[1][7]
Infrared (IR) Data for oxazole available[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several efficient methods. The two most prominent approaches are the direct iodination of a pre-formed isoxazole ring and the electrophilic cyclization of an acyclic precursor.

Method 1: Iodination of Isoxazole using N-Iodosuccinimide (NIS)

This method involves the direct electrophilic iodination of the C4 position of the isoxazole ring, which is activated towards such substitution.

G Isoxazole Isoxazole NIS_TFA NIS, TFA Isoxazole->NIS_TFA Four_Iodoisoxazole This compound NIS_TFA->Four_Iodoisoxazole

Experimental Protocol:

To a solution of isoxazole (1.0 eq) in trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

This powerful method allows for the construction of the this compound ring system from an acyclic precursor in a single step. The reaction proceeds via an iodonium-induced cyclization cascade.[10][11]

G Alkyne Terminal Alkyne Ynone 2-Alkyn-1-one Alkyne->Ynone Acid_Chloride Acid Chloride Acid_Chloride->Ynone Oxime 2-Alkyn-1-one O-Methyl Oxime Ynone->Oxime Methoxylamine Methoxylamine Hydrochloride Methoxylamine->Oxime ICl ICl Oxime->ICl Four_Iodoisoxazole This compound ICl->Four_Iodoisoxazole

Experimental Protocol:

To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of iodine monochloride (ICl) (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with aqueous sodium thiosulfate and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude this compound is purified by flash chromatography.[10][11]

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for the synthesis of highly substituted isoxazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds.

G Four_Iodoisoxazole This compound Pd_Catalyst Pd Catalyst, Base Four_Iodoisoxazole->Pd_Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Pd_Catalyst Coupled_Product 4-Aryl/Heteroaryl-isoxazole Pd_Catalyst->Coupled_Product

Table 3: Representative Examples of Suzuki-Miyaura Coupling with this compound Derivatives

This compound DerivativeBoronic Acid/EsterCatalyst/BaseSolventTemp (°C)Yield (%)Reference
3-Phenyl-5-methyl-4-iodoisoxazole4-(Aminosulfonyl)phenylboronic acidPdCl₂(dppf)/K₂CO₃Dioxane/H₂O8074[12]
3-Ethoxy-5-methyl-4-iodoisoxazolePhenylboronic acidPd(PPh₃)₄/Na₂CO₃Toluene/EtOH/H₂O100-[13]

Experimental Protocol (General):

In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq) are combined. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[12][13]

Sonogashira Coupling

The Sonogashira coupling allows for the direct alkynylation of the 4-position of the isoxazole ring, providing access to a wide range of isoxazolyl-alkyne derivatives.

G Four_Iodoisoxazole This compound Pd_Cu_Catalyst Pd/Cu Catalyst, Base Four_Iodoisoxazole->Pd_Cu_Catalyst Alkyne Terminal Alkyne Alkyne->Pd_Cu_Catalyst Coupled_Product 4-Alkynylisoxazole Pd_Cu_Catalyst->Coupled_Product

Table 4: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes

This compound DerivativeTerminal AlkyneCatalyst SystemBaseSolventYield (%)Reference
3,5-Diphenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF95[14][15]
3,5-Diphenyl-4-iodoisoxazole1-HexynePd(acac)₂/PPh₃/CuIEt₂NHDMF92[14][15]
3-Isopropyl-5-phenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF90[14]
3-Phenyl-5-(n-pentyl)-4-iodoisoxazolePhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF96[14]

Experimental Protocol (General):

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 eq) and a terminal alkyne (2.0 eq) in anhydrous DMF under a nitrogen atmosphere are added Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and diethylamine (2.0 eq). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-alkynylisoxazole.[14][15]

Heck Reaction

The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl- and other vinyl-substituted isoxazoles.

G Four_Iodoisoxazole This compound Pd_Catalyst_Base Pd Catalyst, Base Four_Iodoisoxazole->Pd_Catalyst_Base Alkene Alkene Alkene->Pd_Catalyst_Base Coupled_Product 4-Vinylisoxazole Pd_Catalyst_Base->Coupled_Product

Experimental Protocol (General):

A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[16][17][18]

Application in Drug Discovery: The Case of Valdecoxib

A prominent example showcasing the utility of this compound derivatives is in the synthesis of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis utilizes a this compound intermediate which undergoes a Suzuki coupling to introduce the requisite arylsulfonamide moiety.[12]

COX-2 Signaling Pathway and Inhibition by Valdecoxib

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[19][20][21] Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibition

Conclusion

This compound has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis. Its facile preparation and the exceptional reactivity of its carbon-iodine bond in a suite of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of molecular diversity. The successful application of this compound derivatives in the synthesis of high-value compounds, such as the COX-2 inhibitor Valdecoxib, underscores its profound impact on drug discovery and development. This guide serves as a valuable resource for chemists seeking to harness the synthetic potential of this versatile molecule.

References

The Rising Profile of 4-Iodoisoxazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2] Among its derivatives, 4-iodoisoxazole has emerged as a particularly valuable building block in drug discovery. Its unique structural and electronic properties, conferred by the iodine atom at the 4-position, offer a powerful handle for the synthesis of diverse and complex molecular architectures with significant therapeutic potential.[3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, presenting key data, experimental protocols, and a visual representation of relevant biological pathways.

The Synthetic Versatility of this compound

The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. The carbon-iodine bond at the 4-position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[3] This allows for the straightforward introduction of a wide range of substituents at this position, enabling the rapid generation of libraries of 3,4,5-trisubstituted isoxazoles for structure-activity relationship (SAR) studies.

A general workflow for the utilization of this compound in the synthesis of diverse derivatives is depicted below:

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., β-ketoesters, alkynes) Isoxazole Isoxazole Core Synthesis Start->Isoxazole Iodination Iodination at C4 (e.g., I2, NIS) Isoxazole->Iodination FourIodoisoxazole This compound Iodination->FourIodoisoxazole Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) FourIodoisoxazole->Coupling Derivatives Diverse 3,4,5-Trisubstituted Isoxazole Derivatives Coupling->Derivatives

Caption: Synthetic utility of this compound.

Anticancer Applications

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key signaling pathways.[4] While specific data for this compound derivatives is still emerging, the broader class of isoxazoles has shown promising activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[5]
5-aminoisoxazole derivativeK562 (Leukemia)0.04 - 12[6]
4,5-diarylisoxazole derivativeHeLa (Cervical), HepG2 (Liver)0.022 - 0.065[6]
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-231 (Breast)5.2 - 22.2[7]
Benzopyran-4-one-isoxazole hybrid (5c)MDA-MB-231 (Breast)3.3 - 12.92[7]
N-Mannich base of 1,3,4-oxadiazole (5)A375 (Melanoma)80.79[8]

One of the key mechanisms by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to the dismantling of the cell. The intrinsic and extrinsic pathways are two major routes to apoptosis.

G cluster_apoptosis Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathways.

Anti-inflammatory Potential

Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

CompoundTargetIC50 (µM)% Inhibition of Paw EdemaReference
Isoxazole derivative (5b)--75.68 (2h), 76.71 (3h)[10]
Isoxazole derivative (5c)--74.48 (2h), 75.56 (3h)[10]
Isoxazole derivative (5d)--71.86 (2h), 72.32 (3h)[10]
Thiazole derivative (3b)COX-20.09-[11]
2,5-diaryl-1,3,4-oxadiazole (ODZ2)COX-20.48-[12]
Isoxazole derivative (IXZ3)COX-20.95-[12]
Isoxazole derivatives5-LOX8.47 - 103.59-[13]

The COX-2 signaling pathway is a primary target for anti-inflammatory drug development. Inhibition of this pathway reduces the production of pro-inflammatory prostaglandins.

G cluster_cox2 COX-2 Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) CellSurfaceReceptors Cell Surface Receptors InflammatoryStimuli->CellSurfaceReceptors SignalingCascades Intracellular Signaling Cascades (e.g., MAPK, NF-κB) CellSurfaceReceptors->SignalingCascades COX2_Gene COX-2 Gene Transcription SignalingCascades->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation

Caption: COX-2 signaling pathway.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[15][16]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse libraries of isoxazole derivatives. These compounds have shown significant promise in the development of novel anticancer and anti-inflammatory agents. Further exploration of the structure-activity relationships of this compound-containing molecules is warranted to unlock their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

An In-Depth Technical Guide to the Regioselectivity of 4-Iodoisoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the isoxazole ring is therefore of paramount importance for the development of new chemical entities. Among the various substituted isoxazoles, 4-iodoisoxazoles serve as versatile building blocks, primarily enabling the regioselective introduction of substituents at the C4 position through a variety of transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the regioselectivity of reactions involving 4-iodoisoxazoles, with a focus on palladium-catalyzed cross-coupling methods and metal-halogen exchange.

Introduction to the Reactivity of 4-Iodoisoxazole

The this compound core offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom at the C4 position is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. This inherent reactivity, coupled with the electronic properties of the isoxazole ring, dictates the regiochemical outcome of these transformations, almost exclusively favoring substitution at the C4 position. This high regioselectivity is a key advantage in the synthesis of complex, multi-substituted isoxazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of 4-iodoisoxazoles. These reactions allow for the efficient and regioselective formation of C-C bonds, leading to the synthesis of 3,4,5-trisubstituted isoxazoles, which are of significant interest in drug discovery.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a this compound and an organoboron reagent. The reaction typically proceeds with high yields and excellent regioselectivity at the C4 position.

Data Presentation: Suzuki-Miyaura Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhMePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285Adapted from[3]
24-MeO-PhMe4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001288Adapted from[3]
3PhMe4-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001279Adapted from[3]
4PhMe3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001275Adapted from[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in a 4:1:1 mixture of toluene:ethanol:water (10 mL) is added the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is purged with an inert gas (e.g., argon) for 15-20 minutes. The mixture is then heated to 100°C with vigorous stirring under an inert atmosphere for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.[3]

Sonogashira Coupling

The Sonogashira coupling enables the regioselective formation of a carbon-carbon bond between a this compound and a terminal alkyne, yielding 4-alkynylisoxazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhMePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF60692[4]
24-MeO-PhMePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF60695[4]
3PhMe1-HexynePd(PPh₃)₂Cl₂ (5)10Et₃NTHF60685[4]
4PhMeTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF60688[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) is added triethylamine (2.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and copper(I) iodide (0.1 mmol) under an inert atmosphere. The reaction mixture is stirred at 60°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 4-alkynylisoxazole.[4]

Heck Coupling

The Heck coupling reaction allows for the regioselective arylation or vinylation of alkenes using 4-iodoisoxazoles. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Data Presentation: Heck Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhMeStyrenePd(OAc)₂ (5) / P(o-tol)₃ (10)Et₃NAcetonitrile1001278Adapted from[5]
24-MeO-PhMeStyrenePd(OAc)₂ (5) / P(o-tol)₃ (10)Et₃NAcetonitrile1001282Adapted from[5]
3PhMeMethyl acrylatePd(OAc)₂ (5) / P(o-tol)₃ (10)Et₃NAcetonitrile1001275Adapted from[5]
4PhMe4-VinylpyridinePd(OAc)₂ (5) / P(o-tol)₃ (10)Et₃NAcetonitrile1001272Adapted from[5]

Experimental Protocol: General Procedure for Heck Coupling

In a sealed tube, the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and triethylamine (2.0 mmol) are dissolved in acetonitrile (5 mL). The tube is sealed, and the reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-vinylisoxazole.[5]

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative strategy for the functionalization of 4-iodoisoxazoles. This reaction involves the treatment of the this compound with an organolithium or Grignard reagent to generate a 4-isoxazolyl-metal species, which can then be quenched with various electrophiles. The regioselectivity of this exchange is highly favored at the more reactive C-I bond.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at -78°C for 1 hour. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental Workflow for Combinatorial Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a combinatorial library of 3,4,5-trisubstituted isoxazoles starting from a this compound core, employing various cross-coupling reactions.

G cluster_synthesis Core Synthesis cluster_diversification Library Diversification (Parallel Synthesis) cluster_products Compound Library cluster_screening Biological Screening start Starting Materials (e.g., Alkyne, Hydroxylamine) iodoisoxazole 3,5-Disubstituted-4-Iodoisoxazole start->iodoisoxazole Multi-step synthesis suzuki Suzuki Coupling (Boronic Acids) iodoisoxazole->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) iodoisoxazole->sonogashira heck Heck Coupling (Alkenes) iodoisoxazole->heck library Library of 3,4,5-Trisubstituted Isoxazoles suzuki->library Aryl/Heteroaryl Substituents sonogashira->library Alkynyl Substituents heck->library Vinyl Substituents screening High-Throughput Screening library->screening hit_id Hit Identification & Validation screening->hit_id Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p p-β-catenin destruction_complex->beta_catenin_p Phosphorylation proteasome Proteasome beta_catenin_p->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation GSK3b_i GSK3β (inactive) Dsh->GSK3b_i Inhibition of Destruction Complex beta_catenin β-catenin GSK3b_i->beta_catenin Stabilization & Accumulation nucleus Nucleus beta_catenin->nucleus Translocation TCF_LEF TCF/LEF target_genes Target Gene Expression TCF_LEF->target_genes Activation isoxazole Isoxazole Derivative isoxazole->GSK3b_i Modulation

References

4-Iodoisoxazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoxazole (CAS No. 847490-69-1) is a halogenated heterocyclic organic compound.[1] It features a five-membered isoxazole ring with an iodine atom at the 4-position.[1] This compound is of interest in medicinal chemistry and pharmaceutical development due to its potential as a building block in the synthesis of bioactive molecules.[1] The presence of the iodine atom provides a reactive site for various chemical transformations, particularly in cross-coupling reactions.[1] Given its reactivity and the general hazards associated with halogenated organic compounds, a thorough understanding of its safety and handling precautions is essential for laboratory personnel. This guide provides a comprehensive overview of the known safety data, handling procedures, and experimental considerations for this compound.

Physicochemical Properties

This compound is typically a pale yellow to brownish solid.[1] It is generally soluble in organic solvents.[1] Due to its sensitivity, it may be affected by environmental conditions such as temperature and light exposure.[1]

PropertyValueSource(s)
CAS Number 847490-69-1[1]
Molecular Formula C₃H₂INO[1]
Molecular Weight 194.96 g/mol
Appearance Pale yellow to brownish solid[1]
Solubility Generally soluble in organic solvents[1]

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3
alt text
WarningH335: May cause respiratory irritation

This classification is based on data for analogous compounds and should be used as a guideline. A full risk assessment should be conducted before use.

Safe Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Skin Protection:

    • Wear a lab coat and ensure that skin is not exposed.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Keep the container tightly closed when not in use.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Protocols

The following are examples of experimental procedures involving the synthesis of 4-iodoisoxazoles. These should be adapted and scaled according to specific research needs and after a thorough risk assessment.

Protocol 1: General Iodination of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 4-iodoisoxazoles from their non-iodinated precursors.

Materials:

  • 3,5-disubstituted isoxazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the this compound.

Experimental Workflow for the Synthesis of a this compound Derivative

G cluster_prep Starting Material Preparation cluster_reaction Iodination Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-disubstituted isoxazole in Acetonitrile add_nis Add N-Iodosuccinimide start->add_nis cool Cool to 0 °C add_nis->cool add_tfa Add Trifluoroacetic Acid cool->add_tfa react Stir at Room Temperature (2-4h) add_tfa->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound Product purify->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery and development. However, its handling requires strict adherence to safety protocols due to its potential hazards, including oral toxicity, skin and eye irritation, and respiratory tract irritation. Researchers must use appropriate personal protective equipment, work in a well-ventilated area, and be knowledgeable about the correct first aid, storage, and disposal procedures. The experimental protocols provided in this guide offer a starting point for the synthesis of this compound derivatives, but a thorough risk assessment should always precede any laboratory work. By following these guidelines, scientists can safely utilize this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 4-iodoisoxazole with various arylboronic acids. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel compounds with potential therapeutic applications, including analogues of drugs like the COX-2 inhibitor, Valdecoxib. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled 4-arylisoxazole product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Suzuki Coupling of Iodo-Heterocycles

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901678
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF80892
4Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10018~95
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (3:1.2)90 (MW)0.2~90

Data adapted from analogous reactions reported in the literature for structurally similar iodo-heterocycles. Yields are indicative and may vary for this compound.

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki coupling of this compound.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from standard conditions for the Suzuki coupling of iodo-heterocycles.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water (or 1,4-Dioxane and Water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Schlenk tube or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

This protocol utilizes microwave irradiation for rapid reaction times, which is particularly useful for high-throughput synthesis and library generation.

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate solution

  • 1,4-Dioxane

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid or its pinacol ester (0.75 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (1 mL).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 90-120°C for 5-40 minutes with stirring. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and dilute the contents with ethyl acetate (15 mL).

  • Purification: Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (Isoxazole) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R' (Aryl) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 4-Arylisoxazole (R-R') Reductive_Elimination->Coupled_Product This compound This compound (R-I) This compound->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (R'-B(OH)2) Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add this compound, Arylboronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Add_Reagents->Inert_Atmosphere Add_Catalyst_Solvent Add Palladium Catalyst and Degassed Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heating Heat with Vigorous Stirring (Conventional or Microwave) Add_Catalyst_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: General experimental workflow for Suzuki coupling of this compound.

Application Notes and Protocols: Sonogashira Reaction of 4-Iodoisoxazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]

In the context of drug discovery, the isoxazole moiety is a privileged scaffold due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The introduction of an alkynyl substituent at the C4 position of the isoxazole ring via the Sonogashira reaction provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space and the development of potent therapeutic agents.[6][7] The resulting 4-alkynylisoxazoles are valuable intermediates for the synthesis of more complex molecules through subsequent transformations such as click chemistry, cyclization reactions, and further cross-coupling reactions.[8]

These application notes provide a detailed protocol for the Sonogashira reaction of 4-iodoisoxazoles with a variety of terminal alkynes, based on established literature procedures.[9][10] The provided data and methodologies will enable researchers to efficiently synthesize a library of 4-alkynylisoxazole derivatives for screening in drug discovery programs.

General Reaction Scheme

The Sonogashira coupling of a 4-iodoisoxazole with a terminal alkyne proceeds as follows:

Caption: General reaction scheme for the Sonogashira coupling of 4-iodoisoxazoles.

Experimental Protocols

Materials and Reagents
  • This compound derivatives: Substituted 4-iodoisoxazoles can be synthesized from the corresponding isoxazoles via iodination.

  • Terminal alkynes: Commercially available or synthesized as required.

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]) or Palladium(II) acetylacetonate ([Pd(acac)₂]).[1][10]

  • Copper(I) co-catalyst: Copper(I) iodide (CuI).

  • Ligand (if using Pd(acac)₂): Triphenylphosphine (PPh₃).

  • Base: Diethylamine (Et₂NH) or other suitable amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[10][11]

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[10][11]

  • Inert gas: Nitrogen (N₂) or Argon (Ar).

General Procedure for Sonogashira Coupling

The following protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv.), palladium catalyst (e.g., [Pd(PPh₃)₂Cl₂], 2-5 mol%), and copper(I) iodide (1-10 mol%). For reactions using [Pd(acac)₂], also add the phosphine ligand (e.g., PPh₃, 10 mol%).[10]

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF). Stir the mixture for a few minutes to dissolve the solids.

  • Addition of Base and Alkyne: Sequentially add the base (e.g., Et₂NH, 2.0-3.0 equiv.) and the terminal alkyne (1.1-2.0 equiv.) to the reaction mixture via syringe.[10][11]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 60-80 °C.[10] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or diethyl ether. The mixture is then filtered through a pad of celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[11]

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-alkynylisoxazole.

Data Presentation

Optimization of Reaction Conditions

The yield of the Sonogashira reaction is influenced by various factors including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical optimization results for the coupling of a model this compound with phenylacetylene.[10]

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1[Pd(acac)₂] (5)PPh₃ (10)Et₂NH (2)DMF6095
2[Pd(acac)₂] (5)PPh₃ (10)Et₃N (2)DMF6082
3[Pd(acac)₂] (5)PPh₃ (10)i-Pr₂NH (2)DMF6088
4[Pd(PPh₃)₂Cl₂] (5)-Et₂NH (2)DMF6091
5[Pd(acac)₂] (5)PPh₃ (10)Et₂NH (2)THF6075
6[Pd(acac)₂] (5)PPh₃ (10)Et₂NH (2)DMFrt45
7[Pd(acac)₂] (5)PPh₃ (10)Et₂NH (2)DMF8093

Data adapted from Yang et al., RSC Adv., 2019, 9, 9389-9395.[10]

Substrate Scope: Representative Examples

The optimized reaction conditions are generally applicable to a wide range of 4-iodoisoxazoles and terminal alkynes. The electronic and steric properties of the substituents on both coupling partners can influence the reaction efficiency.[6][9]

This compound (R¹, R²)Terminal Alkyne (R³)ProductYield (%)
R¹=Ph, R²=MePh-C≡CH4-(phenylethynyl)-3-phenyl-5-methylisoxazole86
R¹=Ph, R²=PhPh-C≡CH4-(phenylethynyl)-3,5-diphenylisoxazole98
R¹=Ph, R²=Ph4-MeO-Ph-C≡CH4-((4-methoxyphenyl)ethynyl)-3,5-diphenylisoxazole95
R¹=Ph, R²=Ph4-F-Ph-C≡CH4-((4-fluorophenyl)ethynyl)-3,5-diphenylisoxazole92
R¹=Ph, R²=Phn-Bu-C≡CH4-(hex-1-yn-1-yl)-3,5-diphenylisoxazole85
R¹=i-Pr, R²=MePh-C≡CH4-(phenylethynyl)-3-isopropyl-5-methylisoxazole75
R¹=t-Bu, R²=MePh-C≡CH4-(phenylethynyl)-3-tert-butyl-5-methylisoxazole30

Data compiled from various sources, including Yang et al., RSC Adv., 2019, 9, 9389-9395.[6][9][10] The results indicate that steric hindrance at the C3 position of the isoxazole ring can significantly impact the reaction yield.[9]

Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - this compound - Pd Catalyst - CuI - Ligand (if needed) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert reagents Add Anhydrous Solvent, Base, and Terminal Alkyne inert->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction workup Reaction Work-up: - Dilute and Filter - Aqueous Washes reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure 4-Alkynylisoxazole purification->product

Caption: Step-by-step workflow for the Sonogashira coupling of 4-iodoisoxazoles.

Catalytic Cycle of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_x CuX cu_alkynyl Cu-C≡CR² cu_x->cu_alkynyl H-C≡CR², Base cu_alkynyl->pd_complex Transfers Alkynyl Group cu_alkynyl->cu_x Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Applications in Drug Development

The 4-alkynylisoxazole products serve as versatile building blocks in medicinal chemistry. The terminal alkyne functionality can be readily transformed into a variety of other functional groups or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate libraries of triazole-containing compounds for biological screening.[8] For instance, novel HSP90 inhibitors have been synthesized using this methodology.[6] The ability to diversify the substituents at the C3 and C5 positions of the isoxazole ring, as well as on the alkyne, allows for a systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.

    • Check the quality and activity of the palladium catalyst.

    • Optimize the reaction temperature; some substrates may require higher temperatures.[11]

    • Consider a different base or solvent system.

  • Formation of homocoupled alkyne (Glaser coupling):

    • This side reaction is promoted by oxygen. Ensure the inert atmosphere is maintained throughout the reaction.

    • Minimize the amount of copper catalyst.

  • Difficulty in purification:

    • If the product is difficult to separate from starting materials or byproducts, consider derivatization of the alkyne before purification.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the Sonogashira reaction for the synthesis of novel 4-alkynylisoxazole derivatives for their drug discovery and development programs.

References

Application Notes and Protocols for Heck Coupling Reactions of 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful implementation of the Palladium-Catalyzed Heck coupling reaction utilizing 4-iodoisoxazole as a key building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the C4-position via robust C-C bond-forming reactions is of significant interest for the synthesis of novel therapeutic agents and complex organic molecules.

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide, in this case, this compound, with an alkene in the presence of a palladium catalyst and a base.[1][2][3] This methodology has been effectively applied to the synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles.[4]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of a 3,5-disubstituted-4-iodoisoxazole with a variety of alkene coupling partners to yield the corresponding 4-vinylisoxazole derivatives.

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents - this compound - Alkene - Pd(OAc)₂ / PPh₃ - Base - Solvent A->B 1. C Heating and Stirring (e.g., 80-100 °C) B->C 2. D Reaction Monitoring (TLC / LC-MS) C->D 3. E Work-up - Quenching - Extraction - Drying D->E 4. F Purification (Column Chromatography) E->F 5. G Product Characterization (NMR, MS) F->G 6. G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert R-CH(Ar)-CH₂-Pd(II)L₂(I) PdII_Alkene->PdII_Insert Migratory Insertion HPdII H-Pd(II)L₂(I) PdII_Insert->HPdII β-Hydride Elimination (+ Product) HPdII->Pd0 Reductive Elimination (+ Base-H⁺I⁻)

References

Application Notes and Protocols for the Synthesis of 4-Arylisoxazoles from 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 4-arylisoxazoles, in particular, is of significant interest for the development of novel therapeutic agents and functional materials. A robust and versatile method for the formation of the C-C bond at the 4-position of the isoxazole ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed protocol for the synthesis of 4-arylisoxazoles via the coupling of 4-iodoisoxazole with various arylboronic acids. The reaction is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups. The general transformation is depicted in Scheme 1 .

Scheme 1. General representation of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-arylisoxazoles.

Scheme 1: Suzuki-Miyaura reaction of this compound with an arylboronic acid to yield a 4-arylisoxazole.

Data Presentation

The Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids can be expected to proceed with good to excellent yields. The following table summarizes representative yields for the coupling of an analogous substrate, 3,5-dimethyl-4-iodoisoxazole, with various arylboronic acids, demonstrating the general applicability of this method.[1] The reaction conditions are based on typical Suzuki-Miyaura protocols for iodo-heterocycles.

EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-3,5-dimethylisoxazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,5-dimethylisoxazole80-90
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-3,5-dimethylisoxazole75-85
44-Methylphenylboronic acid4-(4-Methylphenyl)-3,5-dimethylisoxazole85-95
53-Nitrophenylboronic acid4-(3-Nitrophenyl)-3,5-dimethylisoxazole70-80
62-Thienylboronic acid4-(2-Thienyl)-3,5-dimethylisoxazole70-80

Experimental Protocols

This section details two common protocols for the Suzuki-Miyaura cross-coupling of this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylisoxazole.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 4 mL of DME and 1 mL of water for a 0.5 mmol scale reaction).

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100-120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial and dilute the contents with ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 4-arylisoxazoles via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification node_reagents node_reagents node_process node_process node_analysis node_analysis node_purification node_purification node_product node_product A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst: Pd(PPh3)4 A->B 1. C Add Solvents: Dioxane/Water or DME/Water B->C 2. D Inert Atmosphere: Purge with Ar or N2 C->D 3. E Heat Reaction: Conventional (90-100°C) or Microwave (100-120°C) D->E 4. F Monitor Progress: TLC or LC-MS E->F 5. G Quench and Extract: Add Water, Extract with Organic Solvent F->G 6. (Upon Completion) H Dry and Concentrate: Dry with Na2SO4, Evaporate Solvent G->H 7. I Purify: Flash Column Chromatography H->I 8. J Final Product: 4-Arylisoxazole I->J 9.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Isoxazole Derivatives Using 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a cornerstone in medicinal chemistry and drug discovery.[6][7][8] The functionalization of the isoxazole ring is a key strategy for modulating the pharmacological profile of lead compounds. Among the various synthetic handles, 4-iodoisoxazole has emerged as a powerful and versatile building block for the synthesis of diverse 3,4,5-trisubstituted isoxazole derivatives.[9][10] The carbon-iodine bond at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, providing efficient access to a broad chemical space of novel isoxazole analogs.[9][10][11][12][13][14]

These application notes provide detailed protocols for the synthesis of substituted isoxazole derivatives starting from this compound, along with quantitative data to guide reaction optimization.

Synthesis of this compound Precursors

The synthesis of 3,5-disubstituted-4-iodoisoxazoles can be achieved through the electrophilic cyclization of O-methyl oximes of 2-alkyn-1-ones using iodine monochloride (ICl).[9][10] This method offers a mild and selective route to the desired this compound precursors.

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis of 2-Alkyn-1-one cluster_oxime O-Methyl Oxime Formation cluster_cyclization Iodocyclization Acid Chloride Acid Chloride Sonogashira Coupling Sonogashira Coupling Acid Chloride->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 2-Alkyn-1-one 2-Alkyn-1-one Sonogashira Coupling->2-Alkyn-1-one Methoxylamine HCl Methoxylamine HCl 2-Alkyn-1-one->Methoxylamine HCl O-Methyl Oxime O-Methyl Oxime Methoxylamine HCl->O-Methyl Oxime ICl ICl O-Methyl Oxime->ICl This compound This compound ICl->this compound

Caption: General workflow for the synthesis of 4-iodoisoxazoles.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

4-Iodoisoxazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The high reactivity of the carbon-iodine bond allows for mild reaction conditions and broad functional group tolerance.[15]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-Isoxazoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and organoboron reagents.[16][17] This reaction is widely used to synthesize 4-aryl and 4-vinyl isoxazole derivatives.[15][18]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Coupled Product (R-R') Coupled Product (R-R') Reductive Elimination->Coupled Product (R-R') This compound (R-I) This compound (R-I) This compound (R-I)->Oxidative Addition Boronic Acid (R'B(OH)2) Boronic Acid (R'B(OH)2) Base Base Boronic Acid (R'B(OH)2)->Base Base->Transmetalation [R'B(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Ethanol mixture

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.1 equiv), and triphenylphosphine (0.2 equiv).[19]

  • Add a mixture of dioxane and ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.[19]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoxazole.

EntryThis compound Substituents (R¹, R²)Arylboronic AcidProductYield (%)
1R¹=Phenyl, R²=MethylPhenylboronic acid3-Methyl-4,5-diphenylisoxazole85-95
2R¹=Phenyl, R²=Methyl4-Methoxyphenylboronic acid3-Methyl-5-phenyl-4-(4-methoxyphenyl)isoxazole80-90
3R¹=Phenyl, R²=Methyl4-Fluorophenylboronic acid3-Methyl-5-phenyl-4-(4-fluorophenyl)isoxazole82-92
4R¹=Cyclopropyl, R²=PhenylPhenylboronic acid3-Cyclopropyl-4,5-diphenylisoxazole88-98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling: Synthesis of 4-Alkynylisoxazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 4-iodoisoxazoles and terminal alkynes, providing access to 4-alkynylisoxazole derivatives.[20][21][22][23]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Transmetalation_Pd Transmetalation R-Pd(II)-I(L2)->Transmetalation_Pd R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation_Pd->R-Pd(II)-C≡CR'(L2) Cu(I)I Cu(I)I Transmetalation_Pd->Cu(I)I Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Coupled Product (R-C≡CR') Coupled Product (R-C≡CR') Reductive Elimination->Coupled Product (R-C≡CR') Alkyne Complexation Alkyne Complexation Cu(I)I->Alkyne Complexation Copper Acetylide (Cu-C≡CR') Copper Acetylide (Cu-C≡CR') Alkyne Complexation->Copper Acetylide (Cu-C≡CR') Base Copper Acetylide (Cu-C≡CR')->Transmetalation_Pd This compound (R-I) This compound (R-I) This compound (R-I)->Oxidative Addition Terminal Alkyne (H-C≡CR') Terminal Alkyne (H-C≡CR') Terminal Alkyne (H-C≡CR')->Alkyne Complexation Base Base Base->Alkyne Complexation

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

This protocol outlines a general procedure for the Sonogashira coupling of a this compound with a terminal alkyne.[20][21]

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal alkyne (2.0 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), Palladium(II) acetylacetonate (5 mol%), Triphenylphosphine (10 mol%), and Copper(I) iodide (10 mol%).[21]

  • Add anhydrous Dimethylformamide.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (2.0 equiv) to the reaction mixture.[21]

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-alkynylisoxazole.[21]

EntryThis compound Substituents (R¹, R²)Terminal AlkyneProductYield (%)
1R¹=Phenyl, R²=MethylPhenylacetylene3-Methyl-5-phenyl-4-(phenylethynyl)isoxazole90-98
2R¹=Phenyl, R²=Methyl4-Ethynylanisole3-Methyl-5-phenyl-4-((4-methoxyphenyl)ethynyl)isoxazole85-95
3R¹=Phenyl, R²=Methyl1-Ethynyl-4-fluorobenzene3-Methyl-5-phenyl-4-((4-fluorophenyl)ethynyl)isoxazole88-96
4R¹=Cyclopropyl, R²=PhenylPhenylacetylene3-Cyclopropyl-5-phenyl-4-(phenylethynyl)isoxazole92-98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Data adapted from analogous reactions.[21]

Heck Coupling: Synthesis of 4-Vinylisoxazoles

The Heck coupling reaction provides a valuable method for the C-C bond formation between this compound and an alkene, leading to the synthesis of 4-vinylisoxazole derivatives.[19][24][25][26]

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Migratory Insertion Migratory Insertion R-Pd(II)-I(L2)->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Coupled Product (R-Vinyl) Coupled Product (R-Vinyl) Beta-Hydride Elimination->Coupled Product (R-Vinyl) H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Reductive Elimination_HI Reductive Elimination H-Pd(II)-I(L2)->Reductive Elimination_HI Reductive Elimination_HI->Pd(0)L2 Catalyst Regeneration This compound (R-I) This compound (R-I) This compound (R-I)->Oxidative Addition Alkene Alkene Alkene->Migratory Insertion Base Base Base->Reductive Elimination_HI

Caption: Catalytic cycle of the Heck cross-coupling reaction.

This protocol describes a general procedure for the Heck coupling of a this compound with an alkene.

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound (1.0 equiv) in acetonitrile.[19]

  • Add the alkene (1.5 equiv), triethylamine (2.0 equiv), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-vinylisoxazole.

EntryThis compound Substituents (R¹, R²)AlkeneProductYield (%)
1R¹=Phenyl, R²=MethylStyrene3-Methyl-5-phenyl-4-styrylisoxazole75-85
2R¹=Phenyl, R²=MethylMethyl acrylateMethyl 3-(3-methyl-5-phenylisoxazol-4-yl)acrylate70-80
3R¹=Phenyl, R²=MethylAcrylonitrile3-(3-Methyl-5-phenylisoxazol-4-yl)acrylonitrile65-75
4R¹=Cyclopropyl, R²=PhenylStyrene3-Cyclopropyl-5-phenyl-4-styrylisoxazole78-88

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted isoxazole derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions provide efficient and modular approaches to functionalize the C4 position of the isoxazole ring. The detailed protocols and quantitative data presented in these application notes serve as a practical guide for researchers in medicinal chemistry and drug discovery to facilitate the synthesis of novel isoxazole-based compounds for the development of new therapeutic agents.

References

Application Notes and Protocols: 4-Iodoisoxazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of various kinases.[1] The functionalization of the isoxazole ring is a critical strategy for modulating the potency, selectivity, and pharmacokinetic profile of these inhibitors. While direct literature on the use of 4-iodoisoxazole in the synthesis of kinase inhibitors is limited, its structure presents a valuable opportunity for synthetic diversification.

Analogous to other iodo-heterocycles like 4-iodopyrazole, which are extensively used in drug discovery, this compound is an ideal precursor for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the C4-position. This application note will focus on the prospective use of this compound as a key building block for the synthesis of kinase inhibitors, particularly targeting the c-Jun N-terminal kinase (JNK) signaling pathway, via the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Synthesis of JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines and ultraviolet irradiation.[2][3] The JNK signaling pathway is implicated in a variety of cellular processes, such as apoptosis, inflammation, and cell differentiation.[2][4] Dysregulation of this pathway is associated with neurodegenerative diseases, inflammatory disorders, and cancer, making JNKs attractive therapeutic targets.[2][5] Isoxazole-based compounds have been identified as potent inhibitors of JNKs.[6] The Suzuki-Miyaura coupling of this compound with various boronic acids represents a robust and versatile strategy for generating a library of novel isoxazole derivatives for screening as potential JNK inhibitors.

Biological Pathway: JNK Signaling

The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or MEKK1, in response to extracellular stimuli.[5] The activated MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[4] These dual-specificity kinases, in turn, phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3) on threonine and tyrosine residues within the activation loop.[3] Activated JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[3] This leads to the transcription of genes involved in cellular responses to stress, including apoptosis.[2]

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (UV, Cytokines) receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., ASK1, MEKK1) receptor->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inhibitor Isoxazole-Based Kinase Inhibitor inhibitor->jnk

A simplified diagram of the JNK signaling pathway and the point of inhibition.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Representative Isoxazole-Based Kinase Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of several isoxazole-containing compounds against various kinases, demonstrating the potential of this scaffold in developing potent inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay Type
Compound 3 [6]JNK342Biochemical
Compound 3 [6]p3884Biochemical
Compound 13 [6]JNK313Biochemical
Compound 13 [6]p38>250Biochemical
Compound 27 [6]JNK342Biochemical
Compound 27 [6]p38>1000Biochemical
TTI-4 [7]MCF-7 cell line2630Cell-based (MTT)
VEGFR-2 Inhibitor [8]VEGFR-2Varies (QSAR study)In silico/Biochemical
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

The following table provides examples of reaction conditions for the Suzuki-Miyaura coupling of iodo-heterocycles analogous to this compound, which can serve as a starting point for optimization.

Iodo-HeterocycleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-1H-indazolePhenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O1001285
4-Iodopyrazole4-Fluorophenylboronic acidPd(dppf)Cl2 (3)Cs2CO3DME80692
5-Iodo-1-methyl-1H-imidazole3-Pyridinylboronic acidPd(OAc)2/SPhos (2)K3PO4Toluene/H2O1101678
4-Iodo-3-methylisothiazole4-Methoxyphenylboronic acidPd(PPh3)4 (4)Na2CO3DMF/H2O90888

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of this compound should be approximately 0.1-0.2 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoxazole product.

Disclaimer: This is a general guideline. Reaction conditions may require optimization for specific substrates.

Protocol 2: In Vitro Kinase Inhibitory Activity Assay (IC50 Determination)

This protocol provides a general method for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Recombinant purified protein kinase (e.g., JNK3)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized 4-aryl-isoxazole inhibitor (test compound)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Assay detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In the wells of a microplate, add the kinase reaction buffer, the target kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive (DMSO only) and negative (no kinase) controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

experimental_workflow start This compound + Arylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification product 4-Aryl-isoxazole Library purification->product ic50_assay In Vitro Kinase Assay (IC50 Determination) product->ic50_assay data_analysis Data Analysis & SAR Studies ic50_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

A general workflow for the synthesis and evaluation of kinase inhibitors.

References

Application of 4-Iodoisoxazole in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1] The functionalization of the isoxazole ring is therefore of significant interest in synthetic and medicinal chemistry. Among the various substituted isoxazoles, 4-iodoisoxazole stands out as a versatile and highly valuable building block. The carbon-iodine bond at the 4-position provides a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This application note will detail the utility of this compound in the context of natural product synthesis, providing exemplary protocols and quantitative data for key transformations.

Core Application: A Convergent Synthesis of a Hypothetical Bioactive Natural Product

To illustrate the practical application of this compound, we will consider the convergent synthesis of a hypothetical natural product, "Isoxazolomycin A," which features a complex carbon skeleton appended to the isoxazole core. The synthetic strategy hinges on the use of a pre-functionalized this compound derivative as a central building block, which is subsequently elaborated through a series of palladium-catalyzed cross-coupling reactions.

Key Synthetic Steps Showcasing this compound:

  • Synthesis of the this compound Intermediate: The synthesis begins with the preparation of a substituted this compound. A common method involves the iodination of a corresponding 3,5-disubstituted isoxazole.

  • Palladium-Catalyzed Cross-Coupling Reactions: The this compound intermediate serves as a versatile platform for introducing molecular complexity through various cross-coupling reactions.

    • Suzuki-Miyaura Coupling: To install an aryl or vinyl substituent at the 4-position.

    • Sonogashira Coupling: To introduce an alkynyl moiety, which can be further functionalized.

    • Heck Coupling: For the olefination of the 4-position.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations involving the this compound intermediate in the synthesis of Isoxazolomycin A.

Step Reaction Reactants Catalyst/Reagents Solvent Temp (°C) Time (h) Yield (%)
1 Iodination3,5-DimethylisoxazoleNIS, H₂SO₄Acetonitrile25292
2 Suzuki Coupling4-Iodo-3,5-dimethylisoxazole, Arylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O1001288
3 Sonogashira Coupling4-Iodo-3,5-dimethylisoxazole, Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF25691
4 Heck Coupling4-Iodo-3,5-dimethylisoxazole, AlkenePd(OAc)₂, P(o-tol)₃, Et₃NDMF1001885

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

Materials:

  • 3,5-Dimethylisoxazole

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dimethylisoxazole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

  • Carefully add concentrated sulfuric acid (0.1 mmol) dropwise to the stirring solution.

  • Monitor the reaction by TLC. Upon completion (typically 2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-3,5-dimethylisoxazole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylisoxazole

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-iodo-3,5-dimethylisoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent mixture of toluene, ethanol, and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask and heat the reaction mixture to 100 °C under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodo-3,5-dimethylisoxazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in anhydrous THF (10 mL).

  • Add the terminal alkyne (1.2 mmol) followed by triethylamine (2.0 mmol).

  • Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 6 hours), quench with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_coupling Cross-Coupling Reactions cluster_products Elaborated Intermediates cluster_final Final Product Assembly 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole 4-Iodo-3,5-dimethylisoxazole 4-Iodo-3,5-dimethylisoxazole 3,5-Dimethylisoxazole->4-Iodo-3,5-dimethylisoxazole Iodination (NIS, H₂SO₄) Suzuki Suzuki Coupling 4-Iodo-3,5-dimethylisoxazole->Suzuki Sonogashira Sonogashira Coupling 4-Iodo-3,5-dimethylisoxazole->Sonogashira Heck Heck Coupling 4-Iodo-3,5-dimethylisoxazole->Heck ArylIsoxazole 4-Aryl-3,5-dimethylisoxazole Suzuki->ArylIsoxazole Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ AlkynylIsoxazole 4-Alkynyl-3,5-dimethylisoxazole Sonogashira->AlkynylIsoxazole Terminal alkyne, PdCl₂(PPh₃)₂, CuI AlkenylIsoxazole 4-Alkenyl-3,5-dimethylisoxazole Heck->AlkenylIsoxazole Alkene, Pd(OAc)₂, P(o-tol)₃ FinalSteps Further Functionalization ArylIsoxazole->FinalSteps AlkynylIsoxazole->FinalSteps AlkenylIsoxazole->FinalSteps IsoxazolomycinA Isoxazolomycin A FinalSteps->IsoxazolomycinA

Caption: Synthetic workflow for Isoxazolomycin A.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) Ar-I This compound Ar-I->Ar-Pd(II)-I(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex natural products and their analogues. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of intricate molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to employ this compound in their synthetic endeavors, facilitating the discovery and development of new therapeutic agents. The robust nature of these reactions and the stability of the isoxazole core make this an attractive strategy for late-stage functionalization in total synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodoisoxazole. The isoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization of the C4 position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2][3] This guide covers key reactions such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination, offering insights into reaction conditions, and detailed experimental procedures.

Sonogashira Coupling of 4-Iodoisoxazoles

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] This reaction is highly effective for the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles, affording products in high yields.[6][7]

Data Presentation: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes.

EntryThis compound (Substituents: 3, 5)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1t-Bu, PhPhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF80895
2t-Bu, Ph1-HeptynePd(acac)₂/PPh₃/CuIEt₂NHDMF80892
3t-Bu, Ph3-Phenyl-1-propynePd(acac)₂/PPh₃/CuIEt₂NHDMF80890
4Ph, PhPhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF80885
5Ph, Ph1-HeptynePd(acac)₂/PPh₃/CuIEt₂NHDMF80888
6Me, PhPhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF80898
7Cyclopropyl, PhPhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF80896
8n-Pentyl, PhPhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMF80893

Data adapted from a study on the Pd-catalyzed Sonogashira cross-coupling reaction for the synthesis of C4-alkynylisoxazoles.[6][7]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of a 3,5-disubstituted-4-iodoisoxazole with a terminal alkyne.

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Diethylamine (Et₂NH) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add the 3,5-disubstituted-4-iodoisoxazole, Pd(acac)₂, PPh₃, and CuI.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF, the terminal alkyne, and diethylamine via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-alkynylisoxazole.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkyne, Catalysts (Pd & Cu), Base B Add Anhydrous DMF A->B C Inert Atmosphere (N₂/Ar) B->C D Heat to 80°C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J Isolated Product: 4-Alkynylisoxazole

Caption: General workflow for the Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation.[11]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

While specific data for a wide range of this compound derivatives is not extensively compiled in single sources, the following table provides representative conditions that can serve as a starting point for optimization, based on successful couplings of other iodo-heterocycles.[11]

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O100
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O85
4Vinylboronic acid pinacol esterPd(dba)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O100
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or its ester.

Materials:

  • This compound (1.0 eq)

  • Aryl- or Vinylboronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine the this compound, boronic acid/ester, palladium catalyst, ligand (if applicable), and base.

  • Evacuate the vessel and backfill with an inert gas. Repeat three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 4-substituted isoxazole.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Isox-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_OH Isox-Pd(II)L₂-OH PdII_Aryl->PdII_OH Ligand Exchange (Base) PdII_Boronate [Isox-Pd(II)L₂-B(OH)₂R]⁻ PdII_OH->PdII_Boronate Transmetalation (ArB(OH)₂) Product 4-Aryl-Isoxazole PdII_Boronate->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of 4-Iodoisoxazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[2][12][13] This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the C4 position.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Specific data for this compound is limited; however, the following conditions, adapted from protocols for other iodo-heterocycles, can be used as a starting point.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane100
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene90
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110
4IndoleCuI (10)-K₂CO₃DMF120
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried reaction vessel, combine the this compound, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the specified temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain the 4-amino-isoxazole derivative.

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start reagents Combine: This compound, Amine, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (90-120 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: Cool, Dilute, Filter, Wash, Dry, Concentrate monitor->workup Complete purify Purification: Column Chromatography workup->purify product 4-Aminoisoxazole Product purify->product

Caption: Logical workflow for the Buchwald-Hartwig amination.

Heck Coupling of 4-Iodoisoxazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] While less documented for this compound specifically, this reaction offers a viable route for the synthesis of 4-vinylisoxazoles. The general principles of the Heck reaction can be applied, with the expectation that this compound will be a reactive substrate.

A general protocol would involve reacting this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Optimization of the catalyst, ligand, base, and temperature will be crucial for achieving good yields and selectivity.

Given the lack of specific quantitative data for this compound in the initial search, a generalized protocol is suggested as a starting point for experimental investigation. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates.

References

Application Notes: Derivatization of 4-Iodoisoxazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the derivatization of 4-iodoisoxazole for biological screening, complete with detailed protocols and data for researchers in drug discovery.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design. The functionalization of the isoxazole core is a key strategy for developing novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

This compound, in particular, serves as a versatile and highly reactive intermediate for creating diverse molecular libraries. The carbon-iodine bond is readily activated for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, along with methodologies for subsequent biological screening.

Part 1: Synthetic Derivatization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound core. These methods offer mild reaction conditions and tolerate a broad range of functional groups, making them ideal for complex molecule synthesis.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the this compound with an organoboron compound, typically a boronic acid or ester.[4][5] This reaction is widely used to synthesize aryl- or heteroaryl-substituted isoxazoles.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Iodo This compound Mix Combine Reagents in Reaction Vessel Iodo->Mix Boronic Arylboronic Acid Boronic->Mix Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mix Heat Heat Mixture (e.g., 150°C, Microwave) Mix->Heat 20 min Filter Filter & Concentrate Heat->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-Isoxazole Derivative Purify->Product

General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid using microwave irradiation.[6]

  • Materials:

    • This compound derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • Triphenylphosphine (PPh₃) (0.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dioxane and Ethanol (solvent mixture)

    • Microwave reactor vial with a magnetic stir bar

  • Procedure:

    • To the microwave reactor vial, add the this compound, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Add the dioxane/ethanol solvent mixture.

    • Seal the vial securely and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 20 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Filter the reaction mixture to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-isoxazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7] This reaction is catalyzed by a combination of palladium and copper(I) complexes and is essential for synthesizing alkynyl-substituted isoxazoles.[3][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (R¹-I) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne Transmetalation product R¹-C≡C-R² pd_alkyne->product Reductive Elimination cuI Cu(I) product->pd0 cu_alkyne Cu(I)-C≡CR² cuI->cu_alkyne + R²-C≡C-H (Base) cu_alkyne->cuI Transmetalation to Pd

Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 4-Iodoisoxazoles

This protocol is adapted for the coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes.[3][8]

  • Materials:

    • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

    • Terminal alkyne (2.0 equiv)

    • Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Copper(I) iodide (CuI) (10 mol%)

    • Diethylamine (Et₂NH) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Dry Schlenk flask, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To the dry Schlenk flask under an inert atmosphere, add the this compound, Pd(acac)₂, PPh₃, and CuI.

    • Add anhydrous DMF and stir the mixture at room temperature for 5 minutes.

    • Add the terminal alkyne to the reaction mixture, followed by the diethylamine.

    • Heat the reaction mixture to 60 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Heck Coupling

The Heck reaction involves the C-C bond formation between this compound and an alkene, such as an acrylate or styrene, to yield a substituted alkene.[6][9] This reaction typically requires a palladium catalyst and a base.[10]

Protocol: Heck Coupling of N-Protected 4-Iodoisoxazoles

For isoxazoles with an available nitrogen, protection may be required. This general protocol can be adapted for this compound.[6]

  • Materials:

    • This compound derivative (1.0 equiv)

    • Alkene (e.g., methyl acrylate) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Acetonitrile (MeCN)

    • Schlenk tube, inert atmosphere (Argon)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, dissolve the this compound in acetonitrile.

    • Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Biological Screening Protocols

Once a library of this compound derivatives is synthesized, their biological activity can be assessed using various in vitro assays.

Anticancer Activity Screening (MTT Assay)

This protocol is for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines, such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver).[11]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Isoxazole Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read

Experimental workflow for the MTT cytotoxicity assay.
  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate for 48 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity Screening (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli.[2][12]

  • Procedure:

    • Preparation: Prepare a series of twofold dilutions of each synthesized compound in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculation: Add a standardized bacterial inoculum to each well.

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring absorbance.

Part 3: Data Presentation

Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives.

Table 1: Representative Biological Activity of Isoxazole Derivatives

Compound IDTarget/AssayCell Line / OrganismActivity (IC₅₀ / MIC)Reference
2a Antioxidant (DPPH)-IC₅₀ = 7.8 ± 1.21 µg/mL[11]
2d Cytotoxicity (MTT)HeLaIC₅₀ = 15.48 µg/mL[11]
2d Cytotoxicity (MTT)Hep3BIC₅₀ ≈ 23 µg/mL[11]
2e Cytotoxicity (MTT)Hep3BIC₅₀ ≈ 23 µg/mL[11]
PUB9 AntimicrobialS. aureusMIC < 0.0078 µg/mL[2]
PUB10 AntimicrobialS. aureusMIC = 1 µg/mL[2]

Note: Compound IDs are taken from the cited literature.

Table 2: Example Yields for Sonogashira Coupling of Iodo-Heterocycles

The following data, based on reactions with structurally similar iodo-isoxazoles, provides expected yields for the Sonogashira coupling of this compound derivatives.[3]

EntryTerminal AlkyneProduct Structure (Generic)Expected Yield (%)
1Phenylacetylene4-(Phenylethynyl)-isoxazole90-98%
24-Ethynylanisole4-((4-Methoxyphenyl)ethynyl)-isoxazole85-95%
31-Ethynyl-4-fluorobenzene4-((4-Fluorophenyl)ethynyl)-isoxazole88-96%

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for generating libraries of novel compounds for biological screening. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide versatile and efficient pathways to a wide range of structurally diverse isoxazole derivatives. The protocols outlined in this document offer a robust framework for synthesis and subsequent evaluation in anticancer and antimicrobial assays, facilitating the discovery of new lead compounds for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Iodoisoxazole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-iodoisoxazole. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound Suzuki coupling reaction has a low yield. What are the most common causes?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary culprits often include suboptimal reaction conditions, catalyst deactivation, or the inherent reactivity of the substrates. Key areas to investigate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Additionally, side reactions such as dehalogenation of the this compound or homocoupling of the boronic acid can significantly reduce the yield of the desired product.[1][2][3]

Q2: How do I choose the right palladium catalyst and ligand for my this compound coupling?

A2: The selection of the catalyst and ligand system is critical. For heteroaryl iodides like this compound, traditional catalysts such as Pd(PPh₃)₄ can be effective. However, for more challenging couplings, or to improve yields and reaction times, consider using more advanced catalyst systems. These often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a sterically hindered and electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos). These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved efficiency.[2][4]

Q3: What is the role of the base in the Suzuki coupling, and which one should I use for this compound?

A3: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome. For isoxazole substrates, starting with a moderately strong base like K₂CO₃ or Na₂CO₃ is often a good approach. If the reaction is sluggish, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.[4][6]

Q4: I'm observing a significant amount of a byproduct that appears to be my starting this compound without the iodine. What is happening and how can I prevent it?

A4: This side reaction is known as dehalogenation (or proto-deiodination), where the iodine atom is replaced by a hydrogen atom.[7] This can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the isoxazole. To minimize dehalogenation, ensure your reaction is performed under strictly anaerobic conditions, as oxygen can contribute to the formation of these hydride species. Also, consider the choice of solvent and base, as they can influence this side reaction. In some cases, switching to a different palladium catalyst or ligand can also suppress dehalogenation.

Q5: My reaction is producing a symmetrical biaryl product derived from my boronic acid. How can I avoid this homocoupling?

A5: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.[3] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling. To prevent this, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a Pd(0) source directly, or a pre-catalyst that efficiently generates the active Pd(0) species, can also help minimize homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ensure ligands are pure. Consider using a more robust pre-catalyst.
Inappropriate baseScreen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.
Poor solvent choiceUse a solvent or solvent mixture that solubilizes all reactants (e.g., dioxane/water, toluene/ethanol/water).[4]
Low reaction temperatureGradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.
Significant Dehalogenation Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere (N₂ or Ar).
Suboptimal solvent/baseTry switching to a different solvent system or a milder base.
Inappropriate catalyst systemExperiment with different palladium catalysts and ligands that may be less prone to forming hydride species.
Boronic Acid Homocoupling Presence of oxygenRigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere.
Inefficient Pd(0) generationUse a Pd(0) catalyst source directly or a pre-catalyst that rapidly forms the active species.
Difficulty in Product Purification Close polarity of product and byproductsOptimize the reaction to minimize side products. Employ advanced purification techniques like preparative HPLC if necessary.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for Suzuki coupling reactions of iodo-heterocyles, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10018753-Iodo-5-phenyl-isothiazole-4-carbonitrile
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8012884-Iodo-1-trityl-1H-imidazole
3PdCl₂(dppf) (3)-Cs₂CO₃Dioxane1006924-Iodo-1-methyl-1H-pyrazole
4PdCl₂ (5)-KHCO₃DMF/H₂O853814-Iodo-5-methyl-3-phenylisoxazole[8]

Table 2: Effect of Base on Yield

EntryCatalyst (mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)Substrate
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10018753-Iodo-5-phenyl-isothiazole-4-carbonitrile
2Pd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10018723-Iodo-5-phenyl-isothiazole-4-carbonitrile
3Pd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O10018813-Iodo-5-phenyl-isothiazole-4-carbonitrile
4Pd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O10018783-Iodo-5-phenyl-isothiazole-4-carbonitrile

Table 3: Effect of Solvent on Yield

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10024653-Iodo-5-phenyl-isothiazole-4-carbonitrile
2Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10024783-Iodo-5-phenyl-isothiazole-4-carbonitrile
3Pd(PPh₃)₄ (5)K₂CO₃DMF/H₂O10024853-Iodo-5-phenyl-isothiazole-4-carbonitrile
4Pd(PPh₃)₄ (5)K₂CO₃Acetonitrile/H₂O8012703-Iodo-5-phenyl-isothiazole-4-carbonitrile

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-isoxazole.

Protocol for the Synthesis of Valdecoxib via Suzuki-Miyaura Coupling[8]

This protocol describes the synthesis of the COX-2 inhibitor Valdecoxib.

Materials:

  • 4-Iodo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.1 equiv)

  • PdCl₂ (5 mol%)

  • KHCO₃ (1.4 equiv)

  • 4:1 DMF/H₂O

Procedure:

  • Combine 4-iodo-5-methyl-3-phenylisoxazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and KHCO₃ in a reaction vessel.

  • Add the 4:1 DMF/H₂O solvent mixture.

  • Add PdCl₂ to the mixture.

  • Heat the reaction to 85 °C for 3 hours.

  • After cooling, perform a standard aqueous workup.

  • The crude product is then purified to yield Valdecoxib (81% isolated yield).[8]

Visualizations

Suzuki_Catalytic_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield in This compound Suzuki Coupling check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst Screen catalysts (e.g., Pd(OAc)2) and ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes optimize_base Screen bases (K2CO3, Cs2CO3, K3PO4) check_base->optimize_base No check_side_reactions Are side reactions significant? check_conditions->check_side_reactions Yes optimize_conditions Vary temperature and solvent (e.g., Dioxane/H2O, Toluene/EtOH/H2O) check_conditions->optimize_conditions No address_dehalogenation Minimize dehalogenation: - Ensure inert atmosphere - Screen solvents/bases check_side_reactions->address_dehalogenation Dehalogenation address_homocoupling Minimize homocoupling: - Rigorous degassing - Use Pd(0) source check_side_reactions->address_homocoupling Homocoupling success Improved Yield check_side_reactions->success No significant side reactions optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->check_side_reactions address_dehalogenation->success address_homocoupling->success

Troubleshooting Workflow for Low Yield

References

Common side reactions in 4-Iodoisoxazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 4-iodoisoxazoles, addressing common challenges and offering detailed troubleshooting strategies. Below you will find frequently asked questions (FAQs), troubleshooting guides for common side reactions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-iodoisoxazoles?

A1: The two most prevalent and effective methods for the synthesis of 4-iodoisoxazoles are:

  • Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes: This is a highly efficient method where a substituted 2-alkyn-1-one O-methyl oxime is treated with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to directly form the 4-iodoisoxazole ring in a single step. This method is noted for its high yields and excellent regioselectivity.[1][2][3]

  • Direct Iodination of Pre-formed Isoxazoles: This method involves the synthesis of a 3,5-disubstituted isoxazole followed by electrophilic iodination at the C-4 position. A common reagent system for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[4]

Q2: I am observing low to no yield of my desired this compound. What are the potential causes?

A2: Low yields can stem from several factors, depending on the synthetic route:

  • Decomposition of Intermediates: In syntheses that proceed through a nitrile oxide intermediate, dimerization to form furoxans is a common side reaction that consumes the intermediate and lowers the yield of the desired isoxazole.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. For instance, in the electrophilic cyclization, while ICl is highly efficient, using I₂ may require longer reaction times and higher equivalents to achieve comparable yields.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as the 2-alkyn-1-one O-methyl oxime or the isoxazole precursor, can interfere with the reaction.

  • Inefficient Nitrile Oxide Generation: In methods relying on in situ nitrile oxide formation, the choice of oxidant and conditions is critical for efficient generation.[1]

Q3: How can I purify my this compound product?

A3: Purification of 4-iodoisoxazoles is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the specific this compound derivative. Recrystallization can also be an effective purification method if a suitable solvent system is identified.

Troubleshooting Guides for Common Side Reactions

Issue 1: Formation of a Mixture of Regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles)
  • Potential Cause: In 1,3-dipolar cycloaddition reactions, poor regioselectivity can lead to the formation of a mixture of isoxazole isomers. This is primarily influenced by the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[1]

  • Recommended Solutions:

    • Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the formation of 3,5-disubstituted isoxazoles.[1]

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents may favor the desired isomer.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the cycloaddition.[1]

    • Slow Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from a precursor can help maintain a low concentration of the dipole, which can improve selectivity.[1]

Issue 2: Dimerization of Nitrile Oxide to Furoxan
  • Potential Cause: Nitrile oxides are unstable intermediates and can dimerize to form furoxans, which is a common byproduct in isoxazole synthesis.[1]

  • Recommended Solutions:

    • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts promptly, minimizing the opportunity for dimerization.

    • Low Temperature: Perform the reaction at a low temperature to decrease the rate of dimerization.[1]

Issue 3: Formation of Di-iodinated or Other Over-iodinated Products
  • Potential Cause: Using an excess of the iodinating agent or prolonged reaction times can lead to the introduction of more than one iodine atom onto the isoxazole or aromatic rings within the molecule.

  • Recommended Solutions:

    • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the isoxazole substrate. Use of a 1:1 or a slight excess of the iodinating agent is recommended.

    • Monitor Reaction Progress: Closely monitor the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid over-iodination.

    • Reaction Temperature: Perform the iodination at a controlled low temperature to reduce the rate of multiple iodinations.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

This protocol is adapted from the work of Waldo and Larock.[1][2]

Step 1: Synthesis of 2-Alkyn-1-one O-Methyl Oxime

  • To a solution of the corresponding ynone in methanol, add methoxylamine hydrochloride and pyridine.

  • Add anhydrous sodium sulfate (Na₂SO₄) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ynone is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Z-O-methyl oxime.

Step 2: Electrophilic Cyclization to form this compound

  • Dissolve the 2-alkyn-1-one O-methyl oxime in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (ICl) (1.0 M in CH₂Cl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Iodination of 3,5-Disubstituted Isoxazoles using NIS/TFA

This protocol is based on general procedures for the iodination of electron-rich aromatic and heterocyclic compounds.[4]

  • Dissolve the 3,5-disubstituted isoxazole in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (NIS) (typically 1.0-1.2 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 4-iodoisoxazoles.

Table 1: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes with ICl

Substrate (R¹-C≡C-CO-R²)Time (h)Yield (%)
1PhPh0.595
2Ph4-MeO-C₆H₄0.598
3Ph4-F-C₆H₄0.596
4n-BuPh185

Data adapted from Waldo, J. P.; Larock, R. C. J. Org. Chem. 2007, 72, 9643-9647.[1]

Table 2: Comparison of Iodinating Agents for Electrophilic Cyclization

Iodinating AgentEquivalentsTime (h)Yield (%)
ICl1.10.595
I₂1.51288

Data for the cyclization of 1-phenyl-3-phenylprop-2-yn-1-one O-methyl oxime. Adapted from Waldo, J. P.; Larock, R. C. J. Org. Chem. 2007, 72, 9643-9647.[1]

Visualized Workflows and Logical Relationships

Electrophilic_Cyclization_Workflow Experimental Workflow for Electrophilic Cyclization cluster_prep Preparation of Starting Material cluster_cyclization Cyclization Reaction cluster_workup Workup and Purification Ynone Ynone Oxime_Formation React with Methoxylamine HCl, Pyridine Ynone->Oxime_Formation Oxime 2-Alkyn-1-one O-Methyl Oxime Oxime_Formation->Oxime Dissolve Dissolve Oxime in CH2Cl2 Oxime->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_ICl Add ICl Solution Cool->Add_ICl React Stir at RT Add_ICl->React Quench Quench with Na2S2O3 React->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of This compound Check_Byproducts Analyze Crude Mixture for Byproducts Start->Check_Byproducts Furoxan Furoxan Detected Check_Byproducts->Furoxan Dimerization Other_Isomer Other Regioisomer Detected Check_Byproducts->Other_Isomer Poor Regioselectivity Over_Iodination Di-iodinated Product Detected Check_Byproducts->Over_Iodination Over-reaction No_Reaction Mainly Starting Material Check_Byproducts->No_Reaction Incomplete Reaction Solution_Furoxan Generate Nitrile Oxide in situ at Low Temp. Furoxan->Solution_Furoxan Solution_Isomer Use Cu(I) Catalyst Optimize Solvent/Temp. Other_Isomer->Solution_Isomer Solution_Over_Iodination Control Stoichiometry of Iodinating Agent Monitor Reaction Closely Over_Iodination->Solution_Over_Iodination Solution_No_Reaction Check Reagent Purity Optimize Reaction Time/Temp. No_Reaction->Solution_No_Reaction

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Optimizing Sonogashira Coupling of 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 4-iodoisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling with this compound?

A1: The success of the Sonogashira coupling hinges on several key factors: the activity of the palladium catalyst and copper co-catalyst, the purity of reagents and solvents, and the exclusion of oxygen.[1] Given that this compound is an iodo-heterocycle, the carbon-iodine bond is highly reactive, which is advantageous.[2] However, careful optimization of catalyst loading, ligands, base, and temperature is still crucial for high yields.

Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[1] This deactivation leads to a stalled reaction. It can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or excessively high temperatures.[3] To prevent this, use high-purity, degassed solvents and fresh reagents.

Q3: My primary side product is the homocoupling of the alkyne (Glaser coupling). How can I minimize this?

A3: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[4] To minimize Glaser coupling, it is essential to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[1] In cases where homocoupling is persistent, a copper-free Sonogashira protocol may be employed.[5]

Q4: What is the typical reactivity order for aryl halides in Sonogashira coupling, and where does this compound fit in?

A4: The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1] As an aryl iodide, this compound is highly reactive and should readily undergo coupling under relatively mild conditions, often at room temperature.[2]

Q5: Is a copper co-catalyst always necessary?

A5: No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing alkyne homocoupling.[5] These reactions may, however, require different ligands or reaction conditions to proceed efficiently.

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Reagent Purity - this compound - Alkyne - Base (anhydrous) - Solvents (anhydrous, degassed) start->reagent_quality catalyst_activity Evaluate Catalyst System - Use fresh Pd catalyst and CuI - Screen different ligands - Consider a more active catalyst reagent_quality->catalyst_activity reaction_conditions Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases and solvents - Adjust stoichiometry (alkyne excess) catalyst_activity->reaction_conditions anaerobic_conditions Ensure Anaerobic Conditions - Thoroughly degas solvents - Use Schlenk line or glovebox - Maintain inert atmosphere (Ar/N2) reaction_conditions->anaerobic_conditions yield_improved Yield Improved? anaerobic_conditions->yield_improved success Successful Coupling yield_improved->success Yes further_optimization Further Optimization May Be Needed yield_improved->further_optimization No

A logical workflow for troubleshooting low product yields in the Sonogashira coupling.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound and Alkyne: Ensure the starting materials are pure and free from contaminants that could poison the catalyst.[1]

    • Copper(I) Iodide: CuI can degrade over time. Use a fresh, high-quality source.

    • Solvents and Base: Use anhydrous, degassed solvents and a dry amine base. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]

  • Assess the Catalyst System:

    • Catalyst Activity: Palladium catalysts, especially if old or improperly stored, can lose activity. Use a fresh batch of the palladium precursor.

    • Ligand Choice: The ligand plays a crucial role. For heteroaryl halides, phosphine ligands like triphenylphosphine (PPh₃) are common. If yields are low, consider screening other ligands.

    • Catalyst Loading: While lower catalyst loading is desirable, it may be necessary to increase the loading (e.g., from 1 mol% to 5 mol% of Pd) to initiate the reaction, especially if impurities are present.[3]

  • Optimize Reaction Conditions:

    • Temperature: Although this compound is reactive, some substrate combinations may require heating. Increase the temperature incrementally (e.g., from room temperature to 50-80 °C).[6]

    • Base and Solvent: The choice of base and solvent can significantly impact the reaction. Triethylamine can sometimes serve as both the base and the solvent.[3] Other common solvents include DMF, THF, and acetonitrile.[6]

    • Stoichiometry: A slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

Symptoms: A significant amount of a symmetrical diyne byproduct is observed.

Solutions:

  • Strictly Anaerobic Conditions: The primary cause is often the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

  • Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. This completely eliminates the primary pathway for this side reaction.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can maintain a low concentration of the copper acetylide, favoring the cross-coupling pathway.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Symptoms: The reaction mixture turns black with a visible precipitate.

Solutions:

  • Use High-Purity Reagents: Impurities are a common cause of catalyst decomposition.

  • Solvent Choice: If using THF and observing this issue, consider switching to another solvent like DMF or triethylamine.[3]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Data Presentation

The following tables summarize quantitative data for the Sonogashira coupling of 4-iodoisoxazoles and related iodo-heterocycles to guide optimization.

Table 1: Effects of Catalyst Precursors, Ligands, and Catalyst Loadings on the Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles. [7]

EntryPd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)-10Et₃NTHF601285
2Pd(OAc)₂ (5)PPh₃ (10)10Et₃NTHF601292
3Pd₂(dba)₃ (2.5)PPh₃ (10)10Et₃NTHF601295
4Pd(PPh₃)₄ (5)-10Et₃NTHF601298
5Pd(PPh₃)₄ (2)-10Et₃NTHF601290
6Pd(PPh₃)₄ (5)-10DBUTHF601275
7Pd(PPh₃)₄ (5)-10Et₃NDMF601296
8Pd(PPh₃)₄ (5)--Et₃NTHF601220

Table 2: Representative Yields for Sonogashira Coupling of a Structurally Similar Iodo-oxazole. [8]

EntryTerminal AlkyneExpected Yield (%)
1Phenylacetylene90-98
24-Ethynylanisole85-95
31-Ethynyl-4-fluorobenzene88-96
41-Hexyne75-85
52-Methyl-3-butyn-2-ol82-92

Experimental Protocols

This section provides a general methodology for the Sonogashira cross-coupling of a this compound with a terminal alkyne.

Materials and Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes for liquid transfer

  • Standard laboratory glassware

  • This compound derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (5-10 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

    • Add the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (room temperature to 60 °C is a good starting point).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-I) Pd0->OxAdd Pd_complex R-Pd(II)-I(L₂) OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product_Pd R-alkyne RedElim->Product_Pd Product_Pd->Pd0 Alkyne Terminal Alkyne (R'-C≡C-H) Cu_acetylide Cu-C≡C-R' Alkyne->Cu_acetylide + CuI, Base Base Base CuI CuI Cu_acetylride Cu_acetylride CuI->Cu_acetylride Cu_acetylide->Transmetal

The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Purification of 4-Iodoisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-iodoisoxazole derivatives.

Troubleshooting Guide

This guide is designed to help you resolve common issues during the purification of this compound derivatives.

Issue 1: Low Recovery of the Desired Product After Column Chromatography

Symptom Possible Cause Troubleshooting Steps
The desired this compound derivative is not eluting from the column, or the yield is significantly lower than expected.Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can lead to the degradation of sensitive this compound derivatives. The carbon-iodine bond can also be susceptible to cleavage.[1][2][3]1. Test for Stability: Before performing column chromatography, spot the crude material on a silica gel TLC plate, let it sit for an hour, and then elute. Any new spots may indicate decomposition. A 2D TLC can also be performed to check for stability.[1][4]2. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This can be done by preparing a slurry of silica gel in the eluent containing a small amount of triethylamine (0.1-1%).[5][6]3. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1] For polar derivatives, reverse-phase (C18) silica gel can be an effective alternative.[6]
The compound elutes with a very low Rf value and broad peaks, leading to poor separation and recovery.Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively move the compound through the column.1. Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.[7]2. Increase Solvent Polarity Gradually: If the compound is strongly adsorbed, a gradual increase in the polarity of the eluent (gradient elution) can improve peak shape and elution.[5][8]

Issue 2: Presence of Impurities in the Final Product After Purification

Symptom Potential Impurity Mitigation and Purification Strategy
Additional peaks are observed in the HPLC or NMR spectrum of the purified product.Unreacted Starting Materials: Incomplete reaction can leave starting materials such as the corresponding α,β-unsaturated ketone or hydroxylamine in the crude product.[9]1. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or HPLC.2. Column Chromatography: A well-optimized column chromatography protocol should be able to separate the product from less polar starting materials.
The purified product contains isomers.Regioisomers or Stereoisomers: The synthesis of isoxazoles can sometimes lead to the formation of different isomers, which may have similar polarities.[10]1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often effective for separating closely related isomers.[11][12]2. Careful Optimization of Flash Chromatography: A very shallow solvent gradient and a long column can sometimes resolve isomers.[7]
The product appears discolored or shows signs of degradation.Deiodination Byproducts: The carbon-iodine bond can be labile under certain conditions, leading to the formation of the corresponding non-iodinated isoxazole.[11]1. Mild Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification.2. Use Deactivated Silica Gel: As mentioned previously, acidic silica can promote deiodination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities often depend on the synthetic route. For instance, in the synthesis from α,β-unsaturated ketones and hydroxylamine followed by iodination, you might find unreacted starting materials or the non-iodinated isoxazole intermediate.[9] If the synthesis involves the reaction of 2-alkyn-1-one O-methyl oximes with an iodine source like ICl, unreacted starting materials and potential side-products from the reaction of the alkyne can be present.[13]

Q2: My this compound derivative seems to be unstable on silica gel. What are my options for purification?

A2: If your compound is unstable on silica gel, you have several alternatives:

  • Use deactivated silica gel: Neutralizing the silica gel with a base like triethylamine can prevent degradation.[5][6]

  • Switch to a different stationary phase: Neutral or basic alumina, or Florisil are good alternatives.[1] For more polar compounds, consider reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids contact with silica gel.

  • Preparative HPLC: This technique offers high resolution and can be performed with a variety of stationary phases and solvent systems, providing a versatile option for sensitive compounds.[11][12]

Q3: What are some good starting solvent systems for column chromatography of this compound derivatives?

A3: The polarity of this compound derivatives can vary widely based on their substituents. A good starting point for solvent screening with TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. For more polar derivatives, you might need to use gradients containing methanol or acetonitrile.

Q4: How can I improve the yield and purity of my this compound derivative during recrystallization?

A4: To optimize recrystallization:

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14]

  • Slow Cooling: Allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.[15]

  • Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound to maximize recovery.[15]

  • Seeding: Adding a small crystal of the pure compound can induce crystallization if it is slow to start.

Data Presentation

Table 1: Purity and Yield Data from a Representative Purification Protocol

Purification StepPurity (by HPLC)YieldNotes
Crude Product65%-Contains starting materials and byproducts.
After Flash Chromatography (Silica Gel)92%75%Some product loss due to adsorption or minor decomposition.
After Recrystallization>98%85% (of the chromatographed material)Effective for removing closely related impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to obtain an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, dry loading by adsorbing the crude product onto a small amount of silica gel is recommended.[8]

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative chromatography Column Chromatography (e.g., Silica Gel) start->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (if necessary) purity_check Purity Analysis (HPLC, NMR) chromatography->purity_check recrystallization->purity_check final_product Pure this compound Derivative purity_check->final_product Purity > 98%

Caption: A general experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Yield or Impure Product? check_stability Compound Unstable on Silica? start->check_stability Chromatography poor_recovery Low Recovery? start->poor_recovery Recrystallization change_stationary_phase Use Neutral Alumina or Reverse Phase check_stability->change_stationary_phase Yes deactivate_silica Deactivate Silica with Triethylamine check_stability->deactivate_silica Yes optimize_solvent Optimize Solvent System (TLC, Gradient Elution) check_stability->optimize_solvent No end Improved Purity & Yield rescreen_solvents Re-screen Solvents poor_recovery->rescreen_solvents Yes slow_cooling Ensure Slow Cooling poor_recovery->slow_cooling Yes use_min_solvent Use Minimal Hot Solvent poor_recovery->use_min_solvent Yes

Caption: A troubleshooting decision tree for the purification of this compound derivatives.

References

Preventing de-iodination of 4-Iodoisoxazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-iodoisoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the common side reaction of de-iodination.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem in reactions with this compound?

A1: De-iodination is a side reaction where the iodine atom at the 4-position of the isoxazole ring is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted isoxazole. This is problematic as it consumes the starting material and reduces the yield of the desired product, complicating purification efforts. This side reaction is a known challenge, particularly in palladium-catalyzed cross-coupling reactions.

Q2: What are the general causes of de-iodination in cross-coupling reactions?

A2: De-iodination, or more broadly, dehalogenation, can be caused by several factors within the catalytic cycle of cross-coupling reactions. Key causes include:

  • Reaction with a hydride source: The palladium-intermediate can react with a source of hydride in the reaction mixture. Common hydride sources can be the solvent (e.g., alcohols), water, or even the base itself.

  • Slow desired reaction rate: If the primary coupling reaction (e.g., transmetalation in a Suzuki coupling) is slow, it allows more time for competing side reactions like de-iodination to occur.[1]

  • Catalyst and ligand choice: The nature of the palladium catalyst and its associated ligands can significantly influence the relative rates of the desired coupling versus de-iodination.

Q3: Which reaction parameters are most critical to control to prevent de-iodination?

A3: Careful control of the following reaction parameters is crucial:

  • Catalyst and Ligand System: The choice of the palladium source and the phosphine ligand is paramount. Bulky, electron-rich ligands can promote the desired reductive elimination over de-iodination pathways.[1]

  • Base: The strength and type of base can influence the reaction outcome. Milder inorganic bases are often preferred over strong alkoxide bases.[1]

  • Solvent: Aprotic solvents are generally recommended to minimize the presence of hydride sources.[1]

  • Temperature: Higher temperatures can sometimes accelerate de-iodination. Running the reaction at the lowest effective temperature is advisable.

  • Purity of Reagents: Ensuring all reagents, including the solvent, are pure and anhydrous (when required) can minimize potential sources of protons or hydrides.

Troubleshooting Guide: Preventing De-iodination

This guide provides a systematic approach to troubleshooting and preventing de-iodination during cross-coupling reactions with this compound.

Issue: Significant formation of de-iodinated 4-isoxazole byproduct.

Below is a troubleshooting workflow to diagnose and resolve this issue.

G cluster_catalyst Catalyst & Ligand Considerations cluster_base Base Selection cluster_solvent Solvent Choice cluster_temp Temperature Control cluster_reagents Reagent Purity start De-iodination Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Optimize the Base catalyst->base If de-iodination persists catalyst_q Is the ligand appropriate? solvent Step 3: Re-evaluate the Solvent base->solvent If de-iodination persists base_q Is the base too strong or a hydride source? temp Step 4: Adjust Reaction Temperature solvent->temp If de-iodination persists solvent_q Is the solvent protic or a hydride source? reagents Step 5: Check Reagent Quality temp->reagents If de-iodination persists temp_q Is the reaction temperature too high? end De-iodination Minimized reagents->end Problem Resolved reagents_q Are reagents pure and dry? catalyst_a Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. catalyst_q->catalyst_a base_a Use a weaker inorganic base like K2CO3, Cs2CO3, or K3PO4. Avoid strong alkoxide bases. base_q->base_a solvent_a Use aprotic solvents such as dioxane, THF, or toluene. Ensure solvents are anhydrous if required. solvent_q->solvent_a temp_a Attempt the reaction at a lower temperature. Monitor for conversion over a longer time. temp_q->temp_a reagents_a Use freshly purified/purchased reagents and an anhydrous solvent from a new bottle. reagents_q->reagents_a

Troubleshooting workflow for de-iodination.

Experimental Protocols and Data

Below are summarized conditions for common cross-coupling reactions with this compound, with a focus on minimizing de-iodination.

Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

A study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes provides valuable insights into optimizing reaction conditions.

General Protocol: To a solution of 3,5-disubstituted-4-iodoisoxazole (1.0 equiv.) and the terminal alkyne (2.0 equiv.) in DMF, the palladium catalyst (5 mol%), phosphine ligand (10 mol%), CuI (10 mol%), and a base (2.0 equiv.) are added under a nitrogen atmosphere. The reaction mixture is then heated.

Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling

EntryPalladium CatalystPhosphine LigandYield of 4a (%)Conversion of 3a (%)
1Pd(PPh₃)₂Cl₂-30-
2Pd(acac)₂PPh₃6066
3Pd(acac)₂TFP53-
4Pd(acac)₂PCy₃45-
5Pd(acac)₂DPPP38-
Reaction Conditions: 3a (0.3 mmol), phenylacetylene (0.6 mmol), catalyst, ligand, CuI (10 mol%), Et₂NH (2 equiv.), DMF (3 mL), 60 °C, N₂ atmosphere.

Table 2: Effect of Base and Solvent on Sonogashira Coupling

EntryBaseSolventTemperature (°C)Yield of 4a (%)Conversion of 3a (%)
1Et₂NHDMF606066
2Et₃NDMF605863
3n-ButylamineDMF602538
4DIPEADMF601825
5Et₂NHTHF603041
6Et₂NHMeCN603546
7Et₂NHToluene602233
8Et₂NHDMF904082
Reaction Conditions: 3a (0.3 mmol), phenylacetylene (0.6 mmol), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), base (2.0 equiv.), solvent, N₂ atmosphere.

Key Takeaways from Sonogashira Data:

  • The combination of Pd(acac)₂ and PPh₃ provided the best yield among the tested conditions.

  • Diethylamine (Et₂NH) was the most effective base.

  • DMF was the superior solvent.

  • Increasing the temperature from 60 °C to 90 °C increased the conversion of the starting material but decreased the yield of the desired product, suggesting an increase in side reactions like de-iodination at higher temperatures.

Suzuki-Miyaura Coupling of Iodo-Heterocycles

While specific data for this compound is limited, protocols for structurally similar iodo-heterocycles serve as an excellent starting point.

General Protocol: To a reaction vessel, add the iodo-heterocycle (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (1-5 mol%), and a base (2.0-3.0 equiv.) in a suitable solvent system. The mixture is degassed and heated under an inert atmosphere.

Table 3: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize De-iodination

ParameterRecommendationRationale
Catalyst PdCl₂(dppf) or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos)These systems are often highly active, promoting the desired coupling over dehalogenation.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Milder inorganic bases are less likely to act as hydride sources compared to strong alkoxide bases.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, or THF/H₂OAprotic solvents are preferred. The water is necessary to dissolve the inorganic base.[1]
Temperature 60-100 °CStart at a lower temperature and increase only if the reaction is sluggish to minimize thermal decomposition and side reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, and Base solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent degas Degas with N2 or Ar reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100°C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Suzuki-Miyaura experimental workflow.
Other Cross-Coupling Reactions

  • Heck Reaction: De-iodination can also be a side reaction. Using phosphine-free catalyst systems or specific ligands can sometimes mitigate this. The reaction is typically performed in the presence of a base like triethylamine.

  • Stille Coupling: While effective, the toxicity of organotin reagents is a significant drawback. Oxidative homocoupling of the organostannane is a possible side reaction.[2]

  • Buchwald-Hartwig Amination: Aryl iodides can sometimes be challenging substrates in this reaction, as the iodide formed can inhibit the catalyst.[3] Using bulky, electron-rich phosphine ligands is generally recommended.

By carefully selecting the reaction components and conditions, researchers can significantly minimize the undesired de-iodination of this compound and achieve higher yields of their target molecules.

References

Troubleshooting low conversion in Heck reactions with 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Heck reactions involving 4-iodoisoxazole. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound shows low or no conversion. What are the primary factors to investigate?

Low conversion is a common issue, often stemming from several potential sources. A systematic approach is crucial for diagnosis. Key areas to investigate include the integrity of your starting materials, the activity of the catalytic system, and the reaction conditions. The nitrogen atom in the isoxazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, making optimization particularly important for this class of substrates.[1]

A logical troubleshooting workflow can help pinpoint the problem:

G cluster_start Initial Observation cluster_materials Step 1: Verify Reagents cluster_catalyst Step 2: Evaluate Catalytic System cluster_conditions Step 3: Optimize Reaction Conditions cluster_result Outcome start Low or No Conversion purity Check Purity of This compound & Alkene start->purity solvent Ensure Anhydrous & Degassed Solvent and Reagents purity->solvent base Verify Base Quality (Anhydrous, Not Clumped) solvent->base pd_source Use High-Quality Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) base->pd_source ligand Select Appropriate Ligand (Bulky, Electron-Rich) pd_source->ligand ratio Optimize Ligand:Pd Ratio (Typically 1:1 to 4:1) ligand->ratio atmosphere Ensure Strict Inert Atmosphere (N₂ or Ar) ratio->atmosphere temperature Increase Temperature Incrementally (e.g., 100-140 °C) atmosphere->temperature concentration Check Reagent Concentration temperature->concentration end Improved Conversion concentration->end

Caption: Troubleshooting workflow for low Heck reaction conversion.

Q2: I'm observing significant catalyst decomposition (formation of palladium black). How can I prevent this?

The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, rendering it inactive. This is a common failure mode in Heck reactions.[2]

Causes and Solutions:

  • Presence of Oxygen: Trace oxygen can oxidize the Pd(0) catalyst.[2] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed before use by methods such as sparging with inert gas or freeze-pump-thaw cycles.

  • High Temperature: While Heck reactions often require heat, excessive temperatures (e.g., >140 °C) can accelerate catalyst decomposition.[3] If you suspect this, try lowering the temperature or screening a solvent with a more suitable boiling point.

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive ligand-to-Pd ratio can sometimes shut down the reaction.[4] For monophosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point.

  • Substrate-Induced Decomposition: The isoxazole nitrogen itself can sometimes promote catalyst deactivation. Using more robust ligands can mitigate this.

Q3: Which catalyst and ligand system is most suitable for a challenging substrate like this compound?

The coupling of N-heteroaryl halides can be challenging due to the potential for the heteroatom to coordinate with the palladium catalyst, effectively poisoning it.[1] The choice of ligand is therefore critical.

  • Ligand Type: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential.[5]

    • Phosphines: Ligands like triphenylphosphine (PPh₃) are standard, but more sterically demanding and electron-rich ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃), Tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphines (e.g., XPhos, SPhos) often provide superior results by promoting reductive elimination and stabilizing the active catalyst.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and effective for coupling challenging substrates.[5][6]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective palladium sources.[3] Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[7]

Q4: How do I select the appropriate base and solvent for my reaction?

The base and solvent play crucial roles in the catalytic cycle and overall reaction efficiency.

  • Base Selection: The primary role of the base is to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[7][8]

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective, particularly with polar aprotic solvents. They are less likely to cause isomerization of the alkene product.

    • Organic Bases: Tertiary amines like triethylamine (Et₃N) or Hünig's base (DIPEA) are common choices, especially in less polar solvents.[3] However, they can sometimes lead to side reactions.

  • Solvent Selection: Polar aprotic solvents are generally preferred.

    • Common Choices: DMF, DMA, NMP, and dioxane are excellent solvents for Heck reactions as they can dissolve the inorganic bases and stabilize the polar intermediates in the catalytic cycle.[3]

    • Considerations: The solvent must be anhydrous and degassed. The reaction temperature will be limited by the solvent's boiling point, so choose one that allows for the necessary thermal conditions.

Table 1: General Guide for Optimizing Heck Reaction Parameters
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)Rationale
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%)Pd-NHC Pre-catalyst (1-5 mol%)Pd(OAc)₂ is a stable, common Pd(II) source. Pd₂(dba)₃ is a Pd(0) source. NHC pre-catalysts offer high stability and activity.[5][6]
Ligand PPh₃ (4-10 mol%)P(o-tol)₃ (4-10 mol%)XPhos or SPhos (4-10 mol%)Increasing ligand bulk and electron-donating ability often improves yield for challenging substrates like N-heterocycles.[1]
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)The choice of base can significantly impact yield.[9] Inorganic bases are often used in polar solvents to minimize side reactions.
Solvent DMFDioxaneNMP or DMAPolar aprotic solvents are standard.[3] NMP and DMA have higher boiling points, allowing for higher reaction temperatures if needed.
Temperature 100 °C120 °C140 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition if not carefully controlled.[3]

General Experimental Protocol

This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Optimization may be required.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Alkene (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2–5 mol%)

  • Phosphine Ligand (e.g., P(o-tol)₃, 4–10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Ar or N₂), oil bath.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the base, the palladium source, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Addition of Reagents: Through the inert gas line, add the anhydrous, degassed solvent, followed by the alkene via syringe.

  • Reaction Execution: Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 100–120 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4–24 hours).[10]

  • Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Diagrams

The Heck Reaction Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product. The base is crucial for the final step, which regenerates the active Pd(0) catalyst.[7]

G pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂(I) pd0->pd2_oxidative pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ pd2_oxidative->pd2_alkene pd2_inserted (Product Precursor) Pd(II)L₂(I) pd2_alkene->pd2_inserted pd2_hydride H-Pd(II)L₂(I) pd2_inserted->pd2_hydride product_alkene Product pd2_inserted->product_alkene pd2_hydride->pd0 product_base Base-H⁺I⁻ pd2_hydride->product_base label_oa Oxidative Addition label_mi Migratory Insertion label_be β-Hydride Elimination label_re Reductive Elimination reagent_arx Ar-I (this compound) reagent_arx->pd2_oxidative reagent_alkene Alkene reagent_alkene->pd2_alkene reagent_base Base reagent_base->pd0

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

References

Impact of ligand choice on 4-Iodoisoxazole cross-coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the cross-coupling of 4-iodoisoxazoles.

Frequently Asked Questions (FAQs)

Q1: Why is ligand choice so critical for the cross-coupling of 4-iodoisoxazoles?

A1: Ligand choice is paramount as it directly influences the efficiency and outcome of the cross-coupling reaction. The ligand stabilizes the palladium catalyst, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can influence the overall reaction rate and selectivity. For 4-iodoisoxazoles, which are electron-rich heteroaromatics, ligands that are sufficiently electron-rich and sterically bulky are often required to promote efficient oxidative addition, which can be a rate-limiting step.

Q2: What are the most common side reactions observed during the cross-coupling of 4-iodoisoxazoles?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.

  • Dehalogenation: Reduction of the 4-iodoisoxazole to the corresponding isoxazole.

  • Protodeborylation: Cleavage of the C-B bond in the boronic acid starting material in Suzuki coupling.

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring can be susceptible to cleavage under certain reductive conditions or in the presence of strong bases, leading to decomposition of the starting material or product.[1]

Q3: Which palladium precursor is best for these reactions?

A3: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used. Pd(II) precursors are often more stable to air and moisture and are reduced in situ to the active Pd(0) species. The choice of precursor can be influenced by the specific reaction and the ligand used. For challenging couplings, pre-formed palladium catalysts with bulky phosphine ligands (e.g., XPhos-Pd-G3) can offer improved activity and reproducibility.

Troubleshooting Guides

Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Potential CauseTroubleshooting Steps
Inefficient Oxidative Addition The C-I bond at the 4-position of the electron-rich isoxazole ring can be challenging to activate. Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) ligand. These ligands can promote the oxidative addition step.
Catalyst Deactivation The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Poor Ligand/Palladium Ratio An inappropriate ligand-to-palladium ratio can lead to catalyst instability or inactivity. For monodentate phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.
Inappropriate Base The choice and strength of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. If you observe low reactivity, switching to a stronger base like Cs₂CO₃ may be beneficial. For Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.
Isoxazole Ring Instability The isoxazole ring, particularly the N-O bond, can be sensitive to harsh reaction conditions, such as high temperatures or very strong bases, leading to decomposition.[1] Monitor the reaction for the formation of unidentified byproducts. If decomposition is suspected, try lowering the reaction temperature or using a milder base.
Formation of Significant Byproducts

Question: My reaction is proceeding, but I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?

Answer:

ByproductTroubleshooting Steps
Homocoupling of Boronic Acid/Alkyne This is often caused by the presence of oxygen, which can promote the oxidative coupling of the organometallic reagent. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. For Sonogashira coupling, using copper-free conditions can sometimes mitigate alkyne homocoupling (Glaser coupling).
Dehalogenation of this compound This can occur if there is a source of hydride in the reaction, or through side reactions of the palladium catalyst. Ensure you are using anhydrous solvents. In some cases, the choice of base or ligand can influence the extent of dehalogenation.

Data Presentation

The following tables summarize quantitative data on the impact of ligand choice on the efficiency of cross-coupling reactions with 4-iodoisoxazoles and related iodo-heterocycles.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylisoxazole with Phenylboronic Acid (Adapted from analogous reactions)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100885
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF901078
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O80692

Data is representative and adapted from studies on electronically similar iodo-heterocycles to provide a baseline for optimization.

Table 2: Heck Coupling of 4-Iodo-3,5-dimethylisoxazole with Styrene (Adapted from analogous reactions)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1001670
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMAc1201282
3PdCl₂(PPh₃)₂ (3)-NaOAcNMP1101475
4Pd(OAc)₂ (2)None (ligand-free)Et₃NDMF1002455

Data is representative and adapted from studies on electronically similar iodo-heterocycles to provide a baseline for optimization.

Table 3: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes

EntryThis compound Substituents (R¹, R²)AlkynePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1R¹=Ph, R²=MePhenylacetylenePd(acac)₂ (5)PPh₃ (10)Et₂NHDMF60398
2R¹=Me, R²=PhPhenylacetylenePd(acac)₂ (5)PPh₃ (10)Et₂NHDMF60395
3R¹=Ph, R²=Me1-HexynePd(acac)₂ (5)PPh₃ (10)Et₂NHDMF60392

This data highlights that steric hindrance at the C3 position (R¹) can have a more significant impact on yield than at the C5 position (R²).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling of this compound

Materials:

  • This compound derivative

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a sealed tube under an argon atmosphere, dissolve the this compound (1.0 mmol) in DMAc (5 mL).

  • Add the alkene (1.5 mmol), Et₃N (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound derivative

  • Terminal alkyne

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diethylamine (Et₂NH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the this compound (1.0 mmol), Pd(acac)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed DMF (5 mL) and stir for 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) followed by Et₂NH (2.0 mmol).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (R-I) pd_complex R-Pd(II)L2-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R-Pd(II)L2-Ar transmetalation->intermediate boronate Ar-B(OR)3- boronate->transmetalation Base reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (R-I) pd_complex R-Pd(II)L2-I oxidative_addition->pd_complex coordination Olefin Coordination pd_complex->coordination pi_complex π-Complex coordination->pi_complex alkene Alkene alkene->coordination migratory_insertion Migratory Insertion pi_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_complex Product π-Complex beta_hydride_elimination->product_complex product_complex->pd0 + Base product Substituted Alkene product_complex->product

Catalytic Cycle of the Heck Cross-Coupling Reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-I pd0->pd_complex Oxidative Addition (this compound) intermediate R-Pd(II)L2-C≡C-R' pd_complex->intermediate Transmetalation product R-C≡C-R' intermediate->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡C-R' cu_acetylide->pd_complex alkyne Terminal Alkyne alkyne->cu_acetylide + Cu(I), Base

Dual Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Troubleshooting_Workflow start Low/No Yield in This compound Cross-Coupling check_conditions Verify Inert Atmosphere & Degassed Reagents start->check_conditions change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_conditions->change_ligand If no improvement change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base If no improvement success Improved Yield change_ligand->success If yield improves change_temp Optimize Reaction Temperature change_base->change_temp If no improvement change_base->success If yield improves check_stability Analyze for Isoxazole Ring Opening Byproducts change_temp->check_stability If byproducts observed change_temp->success If yield improves check_stability->success If yield improves after optimization

Troubleshooting Workflow for Low Yield in this compound Cross-Coupling.

References

Technical Support Center: Optimizing 4-Iodoisoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 4-iodoisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Troubleshooting and FAQs

Q1: My this compound coupling reaction is not working or giving low yields. What are the general parameters I should investigate?

A1: Low or no yield in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key parameters to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For instance, electron-rich and bulky ligands can be more effective for certain substrates.[1] Ensure the catalyst is not degraded and is stored under an inert atmosphere.

  • Base Selection: The strength, solubility, and nature of the base are crucial for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki reactions and the regeneration of the active catalyst in Heck reactions.[2][3]

  • Solvent: The solvent influences the solubility of reactants and the catalyst, which can significantly affect reaction rates. Anhydrous and degassed solvents are often essential.

  • Temperature: Reaction temperature can be a critical factor. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[4]

Q2: How does the choice of base impact the different coupling reactions of this compound?

A2: The role and optimal choice of base vary significantly across different coupling reactions:

  • Suzuki-Miyaura Coupling: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in aqueous solvent mixtures.[1][2]

  • Heck Reaction: The primary role of the base is to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[3] Organic bases like triethylamine (Et₃N) are frequently employed.[3][5]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[6]

  • Sonogashira Coupling: The base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.[4][7]

Q3: Are there any stability concerns with the this compound ring under basic reaction conditions?

A3: Isoxazole rings can be susceptible to cleavage under certain basic conditions, particularly with strong bases at elevated temperatures. It is important to screen bases and reaction temperatures to find conditions that promote the desired coupling reaction without significant degradation of the starting material or product. Mild inorganic bases (e.g., K₂CO₃, K₃PO₄) or hindered organic bases may be preferable in some cases to minimize this side reaction.

Suzuki-Miyaura Coupling

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst.Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. Consider screening different palladium pre-catalysts and ligands.
Ineffective base.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2][8] The presence of water is often crucial for the activity of inorganic bases.
Poor solubility of reactants.Try different solvent systems, such as dioxane/water or toluene/ethanol/water mixtures.[9]
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Decomposition of Starting Material Base is too strong or temperature is too high.Use a milder base (e.g., NaHCO₃) or lower the reaction temperature and extend the reaction time.
Data Presentation: Base Selection for Suzuki-Miyaura Coupling of Aryl Halides

The following data is for the Suzuki coupling of a generic aryl iodide and is intended to be illustrative of general trends in base performance.

Base Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Na₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux489[10]
K₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux495[10]
K₃PO₄EtOH/H₂O4-AAP-Pd(II)Reflux478[10]
NaOHEtOH/H₂O4-AAP-Pd(II)Reflux417[10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (this compound) Transmetalation_complex Ar-Pd(II)L₂(Ar') OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Conversion Slow oxidative addition.For electron-rich alkenes, consider using a more electron-deficient palladium catalyst or higher temperatures.
Catalyst deactivation (formation of palladium black).Use a stabilizing phosphine ligand (e.g., PPh₃ or P(o-tol)₃).[11] Ensure the reaction is performed under an inert atmosphere.
Inappropriate base.Screen organic bases like triethylamine (Et₃N) or inorganic bases such as NaOAc or K₂CO₃.[3]
Poor Regioselectivity Electronic and steric factors of the alkene.For electronically neutral alkenes, regiocontrol can be challenging. Modifying the ligand or solvent may influence the regioselectivity.
Isomerization of the Product Reversible β-hydride elimination and re-addition.The addition of certain salts or using specific ligand systems can sometimes suppress isomerization.
Data Presentation: Base Selection for Heck Reaction of Aryl Iodides

This table presents illustrative data for the Heck reaction of a generic aryl iodide with an acrylate, highlighting general trends in base effectiveness.

Base Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Et₃NDMFPd(OAc)₂1006~95
NaOAcDMFPd(OAc)₂12012~85
K₂CO₃DMAPd(OAc)₂12012~90
Experimental Protocol: Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add the alkene followed by triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization: Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd(OAc)₂, and Ligand in DMF B Add Alkene and Triethylamine A->B C Heat at 80-100 °C B->C D Monitor by TLC/LC-MS C->D E Cool, Dilute, and Wash D->E F Dry, Concentrate, and Purify E->F

Caption: General experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No Reaction Insufficiently strong base.Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[6]
Inappropriate ligand.Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[12]
Catalyst poisoning.If the amine contains other coordinating functional groups, protection may be necessary.
Low Yield β-Hydride elimination side reaction.For amines with β-hydrogens, specific catalyst systems (e.g., copper-catalyzed conditions) might be more suitable.
Steric hindrance.For bulky amines or ortho-substituted aryl halides, more active catalyst systems and higher temperatures may be required.
Data Presentation: Base Selection for Buchwald-Hartwig Amination

The following table provides a qualitative comparison of common bases used in Buchwald-Hartwig amination.

Base Advantages Disadvantages
NaOtBuHigh reaction rates, low catalyst loadings.Incompatible with many electrophilic functional groups.[6]
LHMDSAllows for substrates with protic functional groups.Air-sensitive, can be incompatible with some functional groups at high temperatures.[6]
Cs₂CO₃Excellent functional group tolerance.Expensive, can be difficult to stir on a large scale.[6]
K₃PO₄Good functional group tolerance, economical.May require higher catalyst loadings and longer reaction times.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization: Decision Tree for Base Selection in Buchwald-Hartwig Amination

Buchwald_Hartwig_Base_Selection Start Substrate Functional Groups? Protic Protic Groups (e.g., -OH, -NH₂)? Start->Protic Yes Ester_Nitro Ester or Nitro Groups? Start->Ester_Nitro No Protic->Ester_Nitro No LHMDS Use LHMDS Protic->LHMDS Yes NaOtBu Use NaOtBu Ester_Nitro->NaOtBu No Weak_Base Use K₃PO₄ or Cs₂CO₃ Ester_Nitro->Weak_Base Yes

Caption: Decision tree for initial base selection in Buchwald-Hartwig amination.

Sonogashira Coupling

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low to No Yield Insufficiently active catalyst.Screen different palladium catalysts and ligands. Pd(PPh₃)₂Cl₂ is a common starting point.[13]
Ineffective base.Amine bases like Et₃N or DIPEA are standard. Ensure the base is pure and dry.[13]
Copper co-catalyst issue.Use fresh, high-purity CuI. Ensure anhydrous conditions as moisture can deactivate the copper catalyst.
Glaser Homocoupling of Alkyne Presence of oxygen.Rigorously degas all reagents and the reaction vessel and maintain a strict inert atmosphere.[4]
High temperature.Try running the reaction at a lower temperature.
Decomposition of this compound Harsh reaction conditions.Consider a copper-free Sonogashira protocol, which may proceed under milder conditions.
Data Presentation: Base and Solvent Effects on Sonogashira Coupling of this compound

The following data is for the Sonogashira coupling of 3,5-diphenyl-4-iodoisoxazole with phenylacetylene.[14]

Entry Base Solvent Yield (%)
1Et₃NDMF95
2Et₃NToluene82
3n-BuNH₂DMF25
4DIPEADMF18
5Et₃NDioxane75
6Et₃NTHF68
7Et₃NCH₃CN56
Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(I) Pd0->OA Oxidative Addition RE Ar-C≡C-R' OA->RE Transmetalation Reductive Elimination RE->Pd0 Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation CuI CuI CuI->Cu_Acetylide Cu_Acetylide->OA Transmetalation to Pd Base Base Base->Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

References

Removing palladium catalyst from 4-Iodoisoxazole reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing residual palladium catalysts from 4-iodoisoxazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my reaction mixture?

Residual palladium, even at trace levels, can interfere with downstream reactions, compromise the stability of the final compound, and is a major regulatory concern, especially in pharmaceutical applications. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[1][2][3] Palladium is classified as a Class 2B element, meaning it is a routedependent human toxicant, and its levels must be controlled.[4][5]

Q2: What are the common methods for removing palladium catalysts?

The most common methods involve treating the crude product solution with an agent that binds or adsorbs the palladium, followed by filtration. Key techniques include:

  • Adsorption on Activated Carbon: A cost-effective but sometimes non-selective method.[1][6]

  • Filtration through Celite: Primarily effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as Pd(0) black.[7][8]

  • Metal Scavenging: Utilizes solid-supported reagents (e.g., functionalized silica or polymers) that selectively bind palladium species.[9][10] This is often the most effective and widely used method in the pharmaceutical industry.[11]

  • Chromatography: Column chromatography can effectively separate the product from palladium residues but may be less practical for large-scale operations.[8]

  • Recrystallization: Can be effective for purifying solid products, though it may sometimes concentrate metal impurities within the crystal lattice.[2]

Q3: How do I choose the best removal method for my this compound derivative?

The optimal method depends on several factors: the specific palladium species in your reaction (e.g., Pd(0), Pd(II)), the scale of your reaction, the properties of your product (solubility, stability), and the required final palladium concentration.[1] The decision workflow below can guide your selection process.

Visualization: Method Selection Workflow

G start Start: Crude Reaction Mixture Post-Workup pd_form Is the Pd heterogeneous (e.g., Pd black)? start->pd_form purity What is the target Pd level? scavenger Use Solid-Supported Metal Scavenger (e.g., Si-Thiol, MP-TMT) purity->scavenger < 10 ppm (API Spec) carbon Use Activated Carbon purity->carbon > 10 ppm (Intermediate) scale What is the reaction scale? scale->purity > 1 g (Process Scale) chromatography Column Chromatography scale->chromatography < 1 g (Lab Scale) pd_form->scale  No (Soluble Pd)   celite Filtration through Celite pd_form->celite  Yes   end Purified Product scavenger->end carbon->end celite->purity chromatography->end

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

Problem 1: My chosen scavenger is not reducing palladium to the required level (<10 ppm).

  • Possible Cause: Incorrect scavenger selection. The efficiency of a scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally effective for Pd(II), while other types may be better for Pd(0).[12]

  • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, triaminotriazine (TMT)).[11][13] Start with 4-8 molar equivalents of scavenger relative to the initial palladium loading.[14][15]

  • Possible Cause: Insufficient contact time or temperature.

  • Solution: While most scavenging is effective at room temperature within 1-2 hours, kinetics can be slow.[14] Increase the stirring time (e.g., to 16 hours) or temperature (e.g., to 40-60 °C) to enhance efficiency.[1][11][14]

  • Possible Cause: The scavenger is not compatible with the solvent system.

  • Solution: Ensure the chosen scavenger is effective in your solvent. Polystyrene-based scavengers like MP-TMT work well in various organic solvents, while silica-based scavengers also show broad compatibility.[10][16]

Problem 2: I am losing a significant amount of my this compound product during purification.

  • Possible Cause: Non-specific binding of the product to the scavenger. This is a known issue with activated carbon, which can adsorb up to 0.6 g of product per gram of carbon.[1]

  • Solution 1: Switch to a more selective, silica-based scavenger which is less prone to non-specific binding.[13][17]

  • Solution 2: Reduce the amount of scavenger used to the minimum required for effective palladium removal.[13] After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[14][15]

  • Possible Cause: Product precipitation along with the scavenger.

  • Solution: Ensure your product remains fully dissolved in the solvent at the temperature used for scavenging. If necessary, dilute the reaction mixture before adding the scavenger.

Problem 3: My filtration through Celite is ineffective; the filtrate is still black/grey.

  • Possible Cause: The formation of colloidal palladium particles that are too fine to be trapped by Celite alone.[8]

  • Solution: Treat the solution with a small amount of activated carbon to adsorb the colloidal palladium, then filter the mixture through a pad of Celite.[12] This combination is often more effective than either method alone.[1]

Quantitative Data: Scavenger Performance Comparison

The following tables summarize the typical performance of various palladium removal agents under common laboratory conditions.

Table 1: Efficiency of Silica-Based Scavengers

Scavenger TypeTypical Loading (wt%)*Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
Si-Thiol102516~2400< 16[16]
Si-Thiourea102516~2400< 16[16]
Si-TMT5-10251-2~850< 5[18]

*wt% relative to the mass of the crude product.

Table 2: Comparison of Different Purification Methods

MethodLoadingTemp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product RecoveryNotesReference
Activated Carbon10 wt%4518300< 1~85%Can lead to significant product loss.[1]
Polymer (MP-TMT)5 equiv.2516~850< 10>95%Highly efficient; 4x more effective than some competitors.[18][19]
Si-Thiol5 wt%251500< 10>98%Fast kinetics and high product recovery.[17]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

  • Reaction Workup: After the coupling reaction is complete, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic phase under reduced pressure to obtain the crude product containing your this compound derivative.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the silica-based thiol scavenger. For an initial screen, use 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[13][14] (Alternatively, use 5-10 wt% relative to the crude product mass).

  • Stirring: Stir the resulting slurry at room temperature (20-25 °C) for 1 to 4 hours.[14] For difficult cases, the time can be extended to 16 hours and the temperature increased to 40-60 °C.[1][14]

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid scavenger.

  • Washing: Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product. Analyze the product for residual palladium content using ICP-MS or a similar technique.

Protocol 2: Palladium Removal using Activated Carbon

  • Workup and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 5-10 wt% relative to the crude product weight.[1][13]

  • Stirring: Stir the slurry vigorously at room temperature for 1 to 4 hours. In some cases, heating to 40-50 °C for several hours may improve efficiency.[1]

  • Filtration: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel and pre-wet it with the solvent. Filter the reaction slurry through the Celite pad to remove the activated carbon.[8][12]

  • Washing and Concentration: Wash the Celite pad thoroughly with additional solvent to recover adsorbed product. Combine the filtrates and concentrate under reduced pressure. Note that some product loss due to irreversible adsorption on the carbon is common.[1][17]

Visualization: Troubleshooting Workflow

G start Problem: High Pd After Scavenging q1 Was contact time/temp sufficient? start->q1 q2 Is the scavenger type optimal for Pd(0)/Pd(II)? q1->q2 Yes a1 Increase time to 16h and/or temp to 50°C q1->a1 No q3 Is product loss a concern? q2->q3 Yes a2 Screen alternative scavengers (e.g., TMT, Thiourea) q2->a2 No a3 Switch from Carbon to selective Si-scavenger q3->a3 Yes a4 Wash scavenger post-filtration with fresh solvent q3->a4 No end Re-analyze Pd Level a1->end a2->end a3->end a4->end

Caption: Troubleshooting flow for inefficient palladium scavenging.

References

Stability issues of 4-Iodoisoxazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4-iodoisoxazole in various experimental settings. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Question: I am getting low to no yield in my Suzuki/Sonogashira coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in cross-coupling reactions with this compound can stem from several factors related to its stability and the reaction conditions.

    • Catalyst Inactivation: The palladium catalyst is sensitive to impurities and reaction conditions.

      • Troubleshooting:

        • Ensure all reagents and solvents are pure and anhydrous.

        • Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition.

        • Use fresh, high-quality palladium catalysts and ligands.

    • Dehalogenation: The carbon-iodine bond can be cleaved, leading to the formation of isoxazole as a byproduct.

      • Troubleshooting:

        • Use milder reaction conditions (e.g., lower temperature, weaker base) if possible.

        • Screen different palladium ligands that favor oxidative addition over dehalogenation.

    • Isoxazole Ring Instability: The isoxazole ring itself can be unstable under certain conditions.

      • Troubleshooting:

        • Avoid strongly acidic or basic conditions if your substrate is sensitive. Some isoxazole derivatives have shown degradation at basic pH (e.g., pH 10).[1]

        • If a strong base is required for the coupling reaction, consider using a non-nucleophilic base to minimize potential ring-opening side reactions.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing unexpected byproducts in my reaction mixture containing this compound. What could they be and how can I identify them?

  • Answer: The formation of byproducts can be attributed to the reactivity of both the iodine substituent and the isoxazole ring.

    • Potential Byproducts:

      • Isoxazole: Resulting from the dehalogenation of this compound.

      • Ring-Opened Products: Strong nucleophiles or harsh acidic/basic conditions can lead to the cleavage of the N-O bond in the isoxazole ring.[2][3]

      • Homocoupling Products: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki) or the alkyne (in Sonogashira) can occur.

    • Identification and Mitigation:

      • Use techniques like LC-MS and NMR to identify the structure of the byproducts.

      • To minimize byproduct formation, optimize reaction conditions by screening solvents, bases, and catalysts. For instance, in the synthesis of some isoxazoles, the choice of base and solvent can be critical.[4]

Issue 3: Decomposition of this compound During Workup or Purification

  • Question: My product appears to be degrading during aqueous workup or column chromatography. How can I prevent this?

  • Answer: this compound and its derivatives may be sensitive to acidic or basic conditions encountered during workup and purification.

    • Workup:

      • If your product is sensitive to acid, avoid acidic aqueous washes. Use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) washes cautiously.

      • If your product is sensitive to base, use neutral or mildly acidic washes.

    • Purification:

      • Silica gel is slightly acidic and can cause degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

      • Alternatively, consider other purification techniques like preparative TLC or crystallization.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Question: How should I properly store this compound?

  • Answer: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.

  • Question: Is this compound sensitive to light?

Stability under Different Conditions

  • Question: How stable is this compound to acidic conditions?

  • Answer: The isoxazole ring can be susceptible to ring-opening under acidic conditions, particularly with strong acids.[2][6] The stability will depend on the specific acid, concentration, temperature, and the presence of other functional groups on the isoxazole ring. For some isoxazole derivatives, degradation is observed in acidic aqueous solutions.[6]

  • Question: Is this compound stable in the presence of bases?

  • Answer: Strong bases can promote the decomposition of the isoxazole ring.[1][3] For example, some 3-unsubstituted isoxazoles readily undergo ring scission in the presence of a base.[3] It is advisable to use the mildest basic conditions necessary for your reaction.

  • Question: What is the thermal stability of this compound?

  • Answer: Specific thermal decomposition data (TGA/DSC) for this compound is not widely published. However, as with many organic compounds, prolonged exposure to high temperatures can lead to decomposition. In some cases, thermal decomposition of isoxazole derivatives can lead to ring cleavage and the formation of various products.[7][8] It is recommended to run reactions at the lowest effective temperature.

Reactivity

  • Question: What are the most common reactions where this compound is used?

  • Answer: this compound is a versatile building block, most commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions to form C-C bonds at the 4-position of the isoxazole ring.[9]

  • Question: Can the iodine atom be displaced by other nucleophiles?

  • Answer: Besides cross-coupling reactions, the iodine atom can potentially be displaced by strong nucleophiles under certain conditions, although this is less common than its use in metal-catalyzed reactions. The reactivity will depend on the nature of the nucleophile and the reaction conditions.

Data Summary

Table 1: General Stability Profile of this compound (Qualitative)

ConditionStabilityPotential Decomposition PathwayRecommendations
Storage ModerateGradual decomposition over timeStore in a cool, dark, dry place under an inert atmosphere.
Light Potentially UnstableC-I bond cleavage[5]Protect from light by using amber vials and covering reaction vessels.
Acidic pH Potentially UnstableIsoxazole ring opening[2][6]Use mild acidic conditions; avoid strong acids if possible.
Basic pH Potentially UnstableIsoxazole ring opening[1][3]Use the mildest effective base; non-nucleophilic bases are preferred.
High Temperature Potentially UnstableThermal decomposition, ring cleavage[7][8]Use the lowest effective reaction temperature.
Oxidizing Agents Likely UnstableOxidation of the isoxazole ring or C-I bondAvoid strong oxidizing agents.
Reducing Agents Potentially UnstableReduction of the C-I bond (dehalogenation)Be mindful of reductive side reactions, especially with certain catalysts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or crystallization.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Coupling Partner Catalyst & Base Heating Heating & Stirring Reagents->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Crystallization) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for cross-coupling reactions involving this compound.

troubleshooting_logic Start Low/No Yield Check_Catalyst Check Catalyst Activity & Reaction Conditions Start->Check_Catalyst Check_Purity Check Reagent Purity & Anhydrous/Anaerobic Conditions Check_Catalyst->Check_Purity Check_Side_Reactions Investigate Side Reactions Check_Purity->Check_Side_Reactions Dehalogenation Dehalogenation? Check_Side_Reactions->Dehalogenation Ring_Opening Ring Opening? Check_Side_Reactions->Ring_Opening Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Optimize_Conditions Optimize Conditions: - Milder Base/Temp - Different Ligand Dehalogenation->Optimize_Conditions Yes Modify_Workup Modify Workup/Purification: - Avoid harsh pH - Neutralize Silica Ring_Opening->Modify_Workup Yes Optimize_Stoichiometry Optimize Stoichiometry & Addition Order Homocoupling->Optimize_Stoichiometry Yes

Caption: Troubleshooting logic for low-yield reactions with this compound.

References

Validation & Comparative

Reactivity Showdown: 4-Iodoisoxazole vs. 4-Bromoisoxazole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. For scientists working with isoxazole scaffolds, the choice of the halogen at the 4-position significantly impacts reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of 4-iodoisoxazole and 4-bromoisoxazole in Suzuki coupling, supported by established chemical principles and analogous experimental data from related heterocyclic systems.

Executive Summary

Based on the fundamental principles of organometallic chemistry, This compound is inherently more reactive than 4-bromoisoxazole in Suzuki coupling reactions . This heightened reactivity is primarily due to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The weaker C-I bond facilitates a faster rate of oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with this compound can typically be performed under milder conditions, with shorter reaction times and often result in higher yields compared to its bromo-counterpart.

Data Presentation: A Predictive Comparison of Reactivity

While direct, side-by-side experimental data for the Suzuki coupling of this compound and 4-bromoisoxazole under identical conditions is limited in published literature, the following table summarizes the expected performance based on well-established reactivity trends for aryl halides.[1][2] The data for analogous heterocyclic systems, such as halopyrazoles, further supports these predictions.[3]

FeatureThis compound4-BromoisoxazoleRationale
Relative Reactivity HighModerate to HighC-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst.[3]
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °CLower activation energy for oxidative addition allows for milder heating.
Typical Reaction Time 1 - 6 hours4 - 24 hoursFaster catalytic turnover due to the more facile oxidative addition step.
Predicted Yield Range 80 - 98%60 - 85%Higher efficiency and potentially fewer side reactions under optimized conditions.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)More forcing conditions may be required to achieve comparable conversion.
Side Reactions Prone to dehalogenation/homocoupling if not optimized.Generally more stable, but can also undergo side reactions at higher temperatures.The higher reactivity can sometimes lead to undesired pathways.[3]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a 4-haloisoxazole with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromoisoxazole

Materials:

  • 4-Bromoisoxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoisoxazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Thoroughly degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to reflux (approximately 100-110 °C) and maintain for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the key chemical processes discussed in this guide.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdX->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Coupled Product) ArX Ar-X (this compound or 4-Bromoisoxazole) Ar_prime_BOH2 Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Borate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison Reactivity Reactivity in Suzuki Coupling Iodoisoxazole This compound Reactivity->Iodoisoxazole Bromoisoxazole 4-Bromoisoxazole Reactivity->Bromoisoxazole HigherReactivity Higher Reactivity Iodoisoxazole->HigherReactivity WeakerBond Weaker C-I Bond Iodoisoxazole->WeakerBond LowerReactivity Lower Reactivity Bromoisoxazole->LowerReactivity StrongerBond Stronger C-Br Bond Bromoisoxazole->StrongerBond MilderConditions Milder Conditions (Lower Temp, Shorter Time) HigherReactivity->MilderConditions ForcingConditions More Forcing Conditions (Higher Temp, Longer Time) LowerReactivity->ForcingConditions

References

A Comparative Guide to Halogenated Isoxazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated isoxazoles serve as versatile building blocks, offering a reactive handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the isoxazole core, dictating the requisite reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the performance of iodo-, bromo-, chloro-, and fluoro-isoxazoles in key cross-coupling reactions, supported by experimental data and detailed methodologies.

The Reactivity Landscape of Halogenated Isoxazoles

The reactivity of a halogenated isoxazole in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2] Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, establishing the general reactivity order for halogenated isoxazoles as:

Iodo-isoxazoles > Bromo-isoxazoles > Chloro-isoxazoles >> Fluoro-isoxazoles [1][2]

This trend is a critical consideration for synthetic strategy, influencing catalyst selection, reaction temperature, and reaction time.

Comparative Performance in Key Cross-Coupling Reactions

The following sections summarize the relative performance of halogenated isoxazoles in four widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3] The higher reactivity of iodo- and bromo-isoxazoles often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[4] Fluoro-isoxazoles are generally unreactive in Suzuki-Miyaura coupling under standard conditions.

Halogenated IsoxazoleGeneral ReactivityTypical ConditionsRepresentative Yield (%)
Iodo-isoxazole Very HighPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C85-98[5][6]
Bromo-isoxazole HighPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C70-90[7]
Chloro-isoxazole ModeratePd₂(dba)₃/XPhos, K₃PO₄, t-BuOH, 110 °C40-60[8]
Fluoro-isoxazole Very Low/InertGenerally unreactive< 5
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of pharmaceuticals and organic materials.[9][10] Iodo-isoxazoles are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloro-isoxazoles typically require more forcing conditions.[2][11]

Halogenated IsoxazoleGeneral ReactivityTypical ConditionsRepresentative Yield (%)
Iodo-isoxazole Very HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt90-98[11]
Bromo-isoxazole HighPd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C75-85
Chloro-isoxazole ModeratePd(PCy₃)₂Cl₂, CuI, Cs₂CO₃, Dioxane, 120 °C30-50[9]
Fluoro-isoxazole Very Low/InertGenerally unreactive< 5
Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the construction of complex carbon skeletons.[13] Similar to other cross-coupling reactions, the reactivity of halogenated isoxazoles in the Heck reaction follows the established trend.

Halogenated IsoxazoleGeneral ReactivityTypical ConditionsRepresentative Yield (%)
Iodo-isoxazole Very HighPd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C80-95[5]
Bromo-isoxazole HighPd(OAc)₂, P(o-tol)₃, Et₃N, NMP, 120 °C65-80[13]
Chloro-isoxazole ModeratePd₂(dba)₃, PCy₃·HBF₄, K₂CO₃, Dioxane, 140 °C35-55[12]
Fluoro-isoxazole Very Low/InertGenerally unreactive< 5
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[14][15] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and its derivatives are common pharmacophores.[15] The reactivity of halogenated isoxazoles in this transformation is highly dependent on the choice of catalyst and ligands.[16]

Halogenated IsoxazoleGeneral ReactivityTypical ConditionsRepresentative Yield (%)
Iodo-isoxazole Very HighPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C88-97
Bromo-isoxazole HighPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C75-90[17]
Chloro-isoxazole ModeratePd₂(dba)₃, BrettPhos, K₃PO₄, t-BuOH, 110 °C50-70
Fluoro-isoxazole Very Low/InertGenerally unreactive< 5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

To a solution of the 4-iodoisoxazole (1.0 mmol) in a mixture of DME (4 mL) and H₂O (1 mL) were added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C for 4-6 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.[5]

General Procedure for Sonogashira Coupling of 4-Iodoisoxazoles

A mixture of the this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) was stirred at room temperature under an argon atmosphere for 2-4 hours. The reaction mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to afford the corresponding 4-alkynylisoxazole.[11]

General Procedure for Heck Coupling of 4-Iodoisoxazoles

A mixture of the this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) was heated to 100 °C in a sealed tube for 8-12 hours. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The crude product was purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination of 4-Bromoisoxazoles

A mixture of the 4-bromoisoxazole (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous dioxane (5 mL) was degassed and heated at 100 °C under an argon atmosphere for 12-24 hours. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate was concentrated, and the residue was purified by flash chromatography to give the desired N-arylated product.[17]

Visualizing the Workflow and Reactivity

To aid in the conceptualization of these reactions, the following diagrams illustrate the general experimental workflow, the catalytic cycle, and the decision-making process for selecting the appropriate halogenated isoxazole.

G Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halogenated Isoxazole, Coupling Partner, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas (Ar or N2) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)LnNu ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu ArPdNu->ArNu G Halogenated Isoxazole Selection Guide start Desired Reaction Conditions? mild Mild Conditions (Low Temp, Short Time) start->mild Yes forcing Forcing Conditions Tolerable (High Temp, Long Time) start->forcing No iodo Use Iodo-isoxazole mild->iodo cost Cost-Effectiveness a Priority? forcing->cost bromo Use Bromo-isoxazole cost->bromo Yes chloro Use Chloro-isoxazole cost->chloro No

References

4-Iodoisoxazole: A Superior Precursor for Advanced Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of pharmaceuticals and functional materials. The strategic functionalization of the isoxazole ring is paramount for tuning molecular properties and exploring structure-activity relationships. Among the various precursors available for the synthesis of complex isoxazole derivatives, 4-iodoisoxazole emerges as a superior building block, particularly for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with other isoxazole precursors, supported by established chemical principles and representative experimental data, to highlight its advantages in modern organic synthesis.

The Reactivity Advantage of the Carbon-Iodine Bond

The primary advantage of this compound over other 4-haloisoxazoles, such as 4-bromoisoxazole and 4-chloroisoxazole, lies in the inherent reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. The weaker C-I bond in this compound leads to a lower activation energy for this crucial step, resulting in several tangible benefits.[1][2]

These advantages translate to:

  • Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures and with shorter reaction times.

  • Higher Reaction Yields: The enhanced reactivity of the C-I bond typically leads to more efficient conversions and higher isolated yields of the desired products.

  • Greater Functional Group Tolerance: The use of milder conditions minimizes the potential for side reactions and degradation of sensitive functional groups present in the coupling partners.

  • Broader Substrate Scope: The higher reactivity allows for the coupling of a wider range of substrates, including those that may be less reactive under more forcing conditions required for bromo or chloro derivatives.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of this compound is evident across the three most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For the synthesis of 4-arylisoxazoles, this compound is the substrate of choice, offering higher yields in shorter reaction times compared to 4-bromoisoxazole.

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O802>95 (expected)
4-Bromoisoxazole Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012~70-80 (typical)

Table 1: Comparative data for the Suzuki-Miyaura coupling of 4-haloisoxazoles. The data for this compound is an expected outcome based on the higher reactivity of the C-I bond, while the data for 4-bromoisoxazole is representative of typical conditions and yields for less reactive aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of 4-alkynylisoxazoles, which are versatile intermediates for further transformations. Studies have shown that 3,5-disubstituted-4-iodoisoxazoles undergo Sonogashira coupling to afford the corresponding products in high yields.[7]

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,5-Dimethyl-4-iodoisoxazole PhenylacetylenePd(acac)₂/PPh₃Et₃NDMF80298[7]
3,5-Dimethyl-4-bromoisoxazole PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF10024~60-70 (expected)

Table 2: Comparative data for the Sonogashira coupling of 4-haloisoxazoles. The high yield for the this compound derivative is based on reported experimental data.[7] The data for the 4-bromoisoxazole derivative is an expected outcome based on the lower reactivity of the C-Br bond.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This reaction is valuable for the synthesis of 4-vinylisoxazoles. The higher reactivity of this compound allows for more efficient coupling, especially with less reactive or sterically hindered alkenes.

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile804>90 (expected)
4-Bromoisoxazole StyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10018~65-75 (typical)

Table 3: Comparative data for the Heck reaction of 4-haloisoxazoles. The data is based on expected outcomes derived from the general reactivity trends of aryl halides in the Heck reaction.

Experimental Protocols

Detailed experimental protocols for the three major cross-coupling reactions are provided below. These can be adapted for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]

General Sonogashira Coupling Protocol
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11][12]

General Heck Coupling Protocol
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the this compound (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add the alkene (1.5 equiv.), the base (e.g., triethylamine, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).

  • Reaction Conditions: Seal the tube and heat the reaction mixture (e.g., 80-100 °C), monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]

Visualizing the Catalytic Pathways

The underlying mechanism for these powerful transformations is the palladium catalytic cycle. Understanding this cycle is crucial for reaction optimization and troubleshooting.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (e.g., R'B(OH)₂, R'C≡CH/CuI) PdII_R R-Pd(II)(R')L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The experimental workflow for a comparative study of 4-haloisoxazole reactivity can be systematically outlined to ensure a fair and accurate assessment.

Comparative_Workflow Start Select this compound and 4-Bromoisoxazole Substrates Reaction_Setup Set up Parallel Reactions under Identical Conditions (Catalyst, Base, Solvent, Temp.) Start->Reaction_Setup Coupling_Partner Choose a Common Coupling Partner (e.g., Phenylboronic Acid) Coupling_Partner->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) at Defined Time Intervals Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Simultaneously Monitoring->Workup Analysis Analyze Crude Reaction Mixtures (NMR, GC-MS) for Conversion Workup->Analysis Purification Purify Products by Column Chromatography Analysis->Purification Characterization Characterize and Quantify Isolated Yields Purification->Characterization Comparison Compare Yields, Reaction Times, and Purity Characterization->Comparison

Caption: Logical workflow for a comparative reactivity study.

Conclusion

For researchers, scientists, and drug development professionals seeking to synthesize complex and diverse libraries of isoxazole derivatives, this compound stands out as a highly advantageous precursor. Its superior reactivity in palladium-catalyzed cross-coupling reactions, stemming from the lability of the carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and higher yields compared to its bromo and chloro counterparts. The ability to perform these transformations with greater efficiency and functional group tolerance makes this compound an invaluable tool for accelerating discovery and development programs that rely on the versatile isoxazole scaffold.

References

Validating the Structure of 4-Substituted Isoxazoles: A Comparative Guide Using 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2][3] The precise substitution pattern on the isoxazole ring is critical for biological activity, making unambiguous structural validation a paramount concern. This guide provides an objective comparison of analytical data and detailed experimental protocols for validating the structure of 4-substituted isoxazoles, using the versatile synthetic intermediate, 4-iodoisoxazole, as a benchmark.

This compound serves as an excellent precursor for generating diverse 4-substituted isoxazoles through various cross-coupling reactions.[4][5][6] By comparing the spectroscopic data of the starting 4-iodo- species with the final 4-substituted product, researchers can unequivocally confirm the success of the substitution at the C4 position.

Comparative Analysis of Spectroscopic Data

The introduction of a substituent at the C4 position in place of iodine leads to predictable and discernible shifts in spectroscopic data. The following tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are fundamental to the structural validation process.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Position This compound (Predicted) 4-Phenylisoxazole (Representative Product - Predicted) Key Observation for Validation
H3 ~8.4~8.7Minor downfield shift due to altered electronic environment.
H5 ~8.6~8.9Minor downfield shift.
C3 ~153~151Minor shifts in ring carbons.
C4 ~75~115Significant downfield shift of the C4 carbon upon replacement of iodine with a phenyl group. This is a critical validation marker.
C5 ~158~157Minor shifts in ring carbons.
Phenyl C (ipso) N/A~129Appearance of new signals corresponding to the introduced substituent.
Phenyl C (ortho, meta, para) N/A~126-129Appearance of new signals corresponding to the introduced substituent.

Note: Predicted values are based on standard NMR prediction algorithms and data from analogous structures. Actual experimental values may vary slightly.

Table 2: Comparison of Mass Spectrometry Data

Compound Molecular Formula Monoisotopic Mass (Da) [7]Key Observation for Validation
This compoundC₃H₂INO194.9181The disappearance of the isotopic pattern characteristic of iodine and a shift in the molecular ion peak to the mass of the new product.
4-PhenylisoxazoleC₉H₇NO145.0528A clear mass shift corresponding to the replacement of an iodine atom (126.9 u) with a phenyl group (77.1 u).

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols describe the synthesis of this compound and its subsequent conversion to a 4-substituted isoxazole, along with the procedures for acquiring the necessary analytical data.

Protocol 1: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization

This protocol is adapted from established methods for the synthesis of 4-haloisoxazoles.[6][8]

  • Preparation of 2-Alkyn-1-one O-methyl oxime: A 2-alkyn-1-one (1.0 equiv) is dissolved in methanol. To this solution, add methoxylamine hydrochloride (1.2 equiv), pyridine (1.2 equiv), and anhydrous Na₂SO₄ (1.5 equiv).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired O-methyl oxime.

  • Iodocyclization: Dissolve the purified 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine monochloride (ICl) (1.1 equiv) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the this compound.

Protocol 2: Synthesis of 4-Substituted Isoxazoles via Suzuki Coupling

4-Iodoisoxazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other substituents.[4][9]

  • Reaction Setup: In a reaction vessel, combine the this compound (1.0 equiv), the desired boronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 4-substituted isoxazole.

Protocol 3: Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound as a thin film on a salt plate or as a KBr pellet to identify characteristic functional group vibrations.

Visualizing the Workflow and Chemical Transformation

Diagrams generated using Graphviz provide a clear visual representation of the logical and chemical processes involved in the validation.

G cluster_synthesis Synthesis Pathway cluster_validation Validation Workflow Start Starting Materials (e.g., 2-Alkyn-1-one) Iodo Synthesis of This compound Start->Iodo Iodocyclization Subst Suzuki Coupling (Substitution Reaction) Iodo->Subst Pd Catalyst, Boronic Acid Data Comparative Data Analysis Iodo->Data Reference Data Prod 4-Substituted Isoxazole Product Subst->Prod NMR NMR Spectroscopy (¹H, ¹³C) Prod->NMR MS Mass Spectrometry (HRMS) Prod->MS IR IR Spectroscopy Prod->IR NMR->Data MS->Data IR->Data Validation Structure Validated Data->Validation

Caption: A workflow for the synthesis and validation of 4-substituted isoxazoles.

Caption: General reaction pathway from alkynone oxime to 4-substituted isoxazole.

Conclusion

The validation of 4-substituted isoxazole structures is reliably achieved by a comparative analysis of the precursor, this compound, and the final product. The significant and predictable changes in analytical data, particularly the large downfield shift of the C4 signal in ¹³C NMR and the corresponding mass shift in MS, provide unequivocal evidence of successful substitution. The use of this compound as a key intermediate not only facilitates the synthesis of diverse derivatives but also simplifies their structural confirmation, making it an invaluable strategy in the field of drug discovery and development.

References

The Strategic Advantage of 4-Iodoisoxazole in the Synthesis of Complex Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of the isoxazole ring is a critical step in the synthesis of numerous pharmacologically active compounds. This guide provides a comprehensive comparison of 4-iodoisoxazole as a versatile synthon against other common methods for isoxazole ring formation, supported by experimental data and detailed protocols.

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The substituent pattern on the isoxazole ring is crucial for biological activity, necessitating synthetic methods that offer both high yield and regioselectivity. Among the various strategies, the use of this compound as a building block for further functionalization has emerged as a powerful approach for creating complex, polysubstituted isoxazoles. This guide will objectively compare this method with two other prevalent strategies: the [3+2] cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) and the condensation of β-dicarbonyl compounds with hydroxylamine (Claisen isoxazole synthesis).

Performance Comparison of Isoxazole Synthesis Methods

The choice of synthetic route to a substituted isoxazole is often a trade-off between factors like starting material availability, desired substitution pattern, reaction conditions, and overall yield. The following table summarizes the key performance indicators for the three major synthetic strategies.

MethodKey Synthon(s)Typical YieldsRegioselectivitySubstrate ScopeKey AdvantagesKey Limitations
Using this compound 2-Alkyn-1-one O-methyl oximes70-95% (for this compound)[1][2]Excellent for 3,4,5-trisubstituted isoxazolesBroad, tolerates various functional groupsAllows for late-stage functionalization via cross-coupling, providing access to diverse derivatives.[1][2]Requires a two-step process (iodoisoxazole formation then coupling).
[3+2] Cycloaddition Nitrile oxides and alkynes60-95%[3][4]Good to excellent, typically yields 3,5-disubstituted isoxazoles.[3]Broad, but can be sensitive to steric and electronic effects.One-pot procedures are common; mild reaction conditions.Regiocontrol can be challenging for certain substrates; unstable nitrile oxide intermediates.
β-Dicarbonyl Condensation 1,3-Dicarbonyl compounds and hydroxylamine50-90%[5][6]Variable; can produce mixtures of regioisomers with unsymmetrical dicarbonyls.Good for simple isoxazoles.Readily available starting materials; simple procedure.Poor regioselectivity with unsymmetrical diketones; can require harsh conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of isoxazoles using the three compared methods.

Method 1: Synthesis of a 3,4,5-Trisubstituted Isoxazole via a this compound Intermediate

This method involves two key steps: the electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime to form a this compound, followed by a Suzuki cross-coupling reaction to introduce a substituent at the 4-position.

Step 1: Synthesis of 4-Iodo-3,5-diphenylisoxazole

  • Materials: 1,3-Diphenylprop-2-yn-1-one O-methyl oxime, Iodine monochloride (ICl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,3-diphenylprop-2-yn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-iodo-3,5-diphenylisoxazole.[1][2]

Step 2: Suzuki Coupling to Synthesize 3,4,5-Triphenylisoxazole

  • Materials: 4-Iodo-3,5-diphenylisoxazole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • To a Schlenk flask, add 4-iodo-3,5-diphenylisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 3,4,5-triphenylisoxazole.

Method 2: Huisgen [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles

This one-pot protocol describes the synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene.

  • Materials: Benzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, N-Chlorosuccinimide (NCS), Phenylacetylene, Choline chloride:urea deep eutectic solvent (ChCl:urea DES).

  • Procedure:

    • In a round-bottom flask, stir a mixture of benzaldehyde (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and sodium hydroxide (2.0 mmol) in ChCl:urea DES (1 mL) at 50 °C for 1 hour to form the aldoxime.

    • To the same flask, add N-chlorosuccinimide (3.0 mmol) and continue stirring at 50 °C for 3 hours to generate the nitrile oxide in situ.

    • Add phenylacetylene (2.0 mmol) to the reaction mixture and continue stirring at 50 °C for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3,5-diphenylisoxazole.[7]

Method 3: Claisen Condensation for Isoxazole Synthesis

This classical method utilizes the condensation of a β-diketone with hydroxylamine.

  • Materials: Dibenzoylmethane (1,3-diphenylpropane-1,3-dione), Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve dibenzoylmethane (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

    • Add a 40% aqueous solution of potassium hydroxide (5 mL) to the mixture.

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into crushed ice and extract with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield 3,5-diphenylisoxazole.[8]

Visualizing the Synthetic Strategy: High-Throughput Screening Workflow

For drug development professionals, the rapid optimization of synthetic routes and the exploration of a diverse chemical space are paramount. A high-throughput screening (HTS) approach can be employed to efficiently optimize the synthesis of isoxazole derivatives. The following diagram illustrates a typical workflow for such an endeavor.

HTS_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_analysis Analysis & Optimization start Define Isoxazole Scaffold and Diversity Points reagents Source & Prepare Starting Materials (e.g., Alkynyl Oximes, Boronic Acids) start->reagents dispense Robotic Dispensing of Reagents & Catalysts plate_prep Prepare 96-well Reaction Plates reagents->plate_prep plate_prep->dispense reaction Parallel Synthesis (Varying Conditions: Temp, Time, Catalyst) dispense->reaction workup Automated Quenching & Work-up reaction->workup analysis High-Throughput Analysis (LC-MS, UPLC) workup->analysis data Data Processing & Yield Determination analysis->data model Statistical Modeling (DoE) & Optimization data->model model->dispense Iterative Optimization end Optimized Protocol for Lead Compound model->end

Caption: High-Throughput Screening Workflow for Isoxazole Synthesis Optimization.

Conclusion

The synthesis of substituted isoxazoles is a dynamic field with multiple effective strategies. While classical methods like the Huisgen cycloaddition and Claisen condensation remain valuable for specific applications, the use of This compound as a synthon offers a distinct advantage for the creation of complex, polysubstituted isoxazoles. Its ability to serve as a handle for late-stage functionalization via robust cross-coupling reactions provides unparalleled flexibility for medicinal chemists and drug development professionals. This approach allows for the systematic exploration of structure-activity relationships by enabling the introduction of a wide variety of substituents at the 4-position of the isoxazole ring, a feature that is often challenging to achieve with other methods. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the research objectives. However, for projects requiring access to a diverse library of highly functionalized isoxazoles, the this compound strategy presents a compelling and powerful option.

References

4-Iodoisoxazole: A Versatile and Efficient Building Block for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount in the quest for novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 4-iodoisoxazole has emerged as a particularly effective and versatile building block for the construction of diverse chemical libraries. Its unique combination of a stable, biologically relevant core and a reactive iodine handle facilitates a wide array of chemical transformations, enabling the rapid generation of novel compound collections with significant potential for hit and lead discovery.

The isoxazole moiety itself is a privileged structure in medicinal chemistry, present in numerous approved drugs and bioactive compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a favorable combination of metabolic stability, hydrogen bonding capacity, and dipolar character, contributing to improved pharmacokinetic profiles and target engagement.[3][4] The introduction of an iodine atom at the 4-position further enhances its utility in diversity-oriented synthesis. The carbon-iodine bond serves as a versatile anchor for a variety of cross-coupling reactions, allowing for the systematic and efficient introduction of diverse substituents and the exploration of vast chemical space.[5][6]

Comparative Performance and Advantages

The efficacy of this compound as a building block is best understood through comparison with other synthetic strategies and alternative scaffolds. While various methods exist for the synthesis of isoxazole libraries, such as 1,3-dipolar cycloadditions and multi-component reactions, the use of a pre-functionalized iodinated core offers distinct advantages in terms of efficiency, predictability, and the diversity of achievable structures.[7][8][9]

FeatureThis compound ApproachAlternative Approaches (e.g., de novo synthesis)
Convergence Highly convergent; core scaffold is pre-formed, allowing for late-stage diversification.Often linear and multi-step, potentially leading to lower overall yields.
Predictability Well-established and predictable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).Reaction outcomes can be more sensitive to substrate scope and require extensive optimization for each new derivative.
Diversity Enables rapid access to a wide array of derivatives by simply varying the coupling partner.Structural diversity is often limited by the availability of starting materials for the initial ring formation.
Efficiency Fewer synthetic steps are typically required to generate a library from the common intermediate.May require longer synthetic sequences to achieve similar levels of molecular complexity.

Experimental Protocols

The following are generalized protocols for the synthesis and diversification of a this compound core, representative of common procedures in library synthesis.

Protocol 1: Synthesis of a 3-Substituted-4-Iodoisoxazole Intermediate

This protocol describes a one-pot reaction for the synthesis of a 3-trifluoromethyl-4-iodoisoxazole, a common starting material for library development.[4]

Materials:

  • Trifluoroacetohydroximoyl chloride

  • Terminal alkyne

  • N-Iodosuccinimide (NIS)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the terminal alkyne (1.0 eq) and trifluoroacetohydroximoyl chloride (1.1 eq) in DCM at room temperature, add sodium bicarbonate (2.0 eq).

  • Add N-iodosuccinimide (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-substituted-4-iodoisoxazole.

Protocol 2: Library Diversification via Suzuki-Miyaura Coupling

This protocol details the parallel synthesis of a library of 4-aryl-isoxazoles from a this compound intermediate.

Materials:

  • 3-Substituted-4-iodoisoxazole (1.0 eq)

  • A diverse set of boronic acids or boronate esters (1.5 eq each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure (for each library member):

  • In a reaction vial, combine the 3-substituted-4-iodoisoxazole, the corresponding boronic acid/ester, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, or until LC-MS analysis indicates complete consumption of the starting iodide.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure. The resulting crude products can be purified by high-throughput preparative chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical workflow and key reaction pathways involved in utilizing this compound for library synthesis.

G cluster_0 Synthesis of this compound Core Terminal Alkyne Terminal Alkyne Cycloaddition/\nIodination Cycloaddition/ Iodination Terminal Alkyne->Cycloaddition/\nIodination Hydroximoyl Halide Hydroximoyl Halide Hydroximoyl Halide->Cycloaddition/\nIodination Iodinating Agent Iodinating Agent Iodinating Agent->Cycloaddition/\nIodination This compound\nIntermediate This compound Intermediate Cycloaddition/\nIodination->this compound\nIntermediate

Caption: Synthesis of the this compound Core.

G cluster_1 Library Diversification Workflow This compound\nIntermediate This compound Intermediate Parallel Cross-Coupling\n(e.g., Suzuki, Sonogashira) Parallel Cross-Coupling (e.g., Suzuki, Sonogashira) This compound\nIntermediate->Parallel Cross-Coupling\n(e.g., Suzuki, Sonogashira) Diverse Isoxazole\nLibrary Diverse Isoxazole Library Parallel Cross-Coupling\n(e.g., Suzuki, Sonogashira)->Diverse Isoxazole\nLibrary Diverse Building Blocks\n(Boronic Acids, Alkynes, etc.) Diverse Building Blocks (Boronic Acids, Alkynes, etc.) Diverse Building Blocks\n(Boronic Acids, Alkynes, etc.)->Parallel Cross-Coupling\n(e.g., Suzuki, Sonogashira) High-Throughput\nScreening High-Throughput Screening Diverse Isoxazole\nLibrary->High-Throughput\nScreening Hit Identification Hit Identification High-Throughput\nScreening->Hit Identification

Caption: Library Diversification and Screening Workflow.

References

A Comparative Guide to the Performance of 4-Iodoisoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Iodoisoxazole's performance in key cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Heck reactions. The isoxazole moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it efficiently is crucial for the development of novel therapeutics. This compound stands out as a versatile building block due to the high reactivity of the carbon-iodine bond in palladium-catalyzed transformations. This guide presents a comparative analysis of this compound against its bromo and chloro analogues, supported by available experimental data, to inform substrate selection and reaction optimization.

Reactivity Overview

The reactivity of 4-haloisoxazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is this compound > 4-Bromoisoxazole > 4-Chloroisoxazole. The weaker C-I bond in this compound facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining, leading to higher yields and milder reaction conditions compared to its bromo and chloro counterparts. While this compound is the most reactive, it can also be more susceptible to side reactions such as dehalogenation. 4-Bromoisoxazoles offer a balance of reactivity and stability, whereas 4-chloroisoxazoles are the most stable and cost-effective but typically require more forcing conditions and specialized catalyst systems for efficient coupling.

Data Presentation: A Comparative Look at Coupling Reactions

The following tables summarize the performance of this compound in various coupling reactions. Direct comparative data with 4-bromo- and 4-chloroisoxazoles under identical conditions is limited in the literature. The data for this compound is presented as a benchmark, with qualitative and available quantitative comparisons for the other halo-analogues to illustrate the reactivity trend.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboronic acids and organic halides.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound derivative Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10012-2470-95Generally high yields under standard conditions.
4-Bromoisoxazole derivative Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux24UnsuccessfulIn the context of valdecoxib analogue synthesis, the coupling of 4-bromoisoxazoles was reported to be unsuccessful, highlighting its lower reactivity compared to the iodo analogue.[1]
4-Chloroisoxazole derivative Arylboronic acid-----Low to traceRequires highly active, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and more forcing conditions.
Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
3,5-disubstituted-4-iodoisoxazole Terminal AlkynePd(acac)₂/PPh₃, CuIEt₂NHDMF601-3up to 98Excellent yields are achieved under mild conditions, demonstrating high reactivity.[2][3]
4-Bromoisoxazole derivative Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMF120-ModerateGenerally requires higher temperatures and longer reaction times compared to this compound.
4-Chloroisoxazole derivative Terminal Alkyne-----Very LowChallenging substrate for Sonogashira coupling, often resulting in low to no product formation under standard conditions.
Table 3: Heck Reaction

The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound derivative StyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile80-10012-24Good4-Iodoisoxazoles have been shown to participate effectively in Heck reactions.[4]
4-Bromoisoxazole derivative AlkenePd(OAc)₂/PPh₃Et₃NDMF100-120>24ModerateGenerally less reactive than the iodo counterpart, requiring higher temperatures and longer reaction times.
4-Chloroisoxazole derivative Alkene-----LowRequires highly active catalyst systems and harsh conditions for successful coupling.

Experimental Protocols

The following are detailed methodologies for the key coupling reactions discussed. These protocols are general and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 4-Haloisoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/H₂O (4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the 4-haloisoxazole, arylboronic acid, and Na₂CO₃.

  • Add the solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 3,5-disubstituted-4-iodoisoxazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(acac)₂ (0.02 mmol)

  • PPh₃ (0.04 mmol)

  • CuI (0.02 mmol)

  • Et₂NH (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the this compound, Pd(acac)₂, PPh₃, and CuI.

  • Add DMF and stir for 5 minutes at room temperature.

  • Add the terminal alkyne and diethylamine (Et₂NH).

  • Heat the reaction mixture to 60°C and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction Protocol

Materials:

  • 4-Haloisoxazole (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol)

  • P(o-tol)₃ (0.06 mmol)

  • Et₃N (2.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a sealed tube, dissolve the 4-haloisoxazole and alkene in acetonitrile.

  • Add triethylamine (Et₃N), Pd(OAc)₂, and tri(o-tolyl)phosphine (P(o-tol)₃).

  • Seal the tube and heat the mixture to 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)L2 B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'B(OH)2 / Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L2 regenerated ArX Ar-X ArBOH2 Ar'B(OH)2

Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-C≡CR(L2) B->C Cu-C≡CR D Reductive Elimination Ar-C≡CR C->D D->A Pd(0)L2 regenerated E Cu(I)X F π-Alkyne Complex E->F R-C≡CH G Copper Acetylide Cu-C≡CR F->G Base G->E to Pd Cycle

Catalytic cycles of the Sonogashira reaction.

Heck_Cycle A Pd(0)L2 B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Carbopalladation (Alkene Insertion) B->C Alkene D β-Hydride Elimination C->D E Product Release Ar-Alkene D->E E->A Base, Pd(0)L2 regenerated Experimental_Workflow A Reactant & Reagent Preparation B Reaction Setup (under inert atmosphere) A->B C Reaction Monitoring (TLC, LC-MS, GC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

4-Iodoisoxazole: A Superior Handle for Late-Stage Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery, the ability to rapidly synthesize and evaluate a diverse range of complex molecules is paramount. Late-stage functionalization (LSF), the introduction of chemical modifications at the final stages of a synthetic sequence, has emerged as a powerful strategy to achieve this. It allows researchers to efficiently explore structure-activity relationships (SAR) and optimize the pharmacokinetic and physicochemical properties of lead compounds without resorting to lengthy de novo synthesis.[1][2] Among the various chemical handles employed for LSF, 4-iodoisoxazole has garnered significant attention as a versatile and highly reactive building block. This guide provides an objective comparison of this compound with its halogenated counterparts and other alternatives, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.

The Reactivity Advantage of the Carbon-Iodine Bond

The choice of a halogen atom on a heterocyclic core for cross-coupling reactions is dictated by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the carbon-iodine bond the weakest and therefore the most reactive in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity of iodo-substituted heterocycles translates to several practical advantages in a laboratory setting, including milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo and chloro analogs.[3][4][5]

While direct comparative studies on 4-haloisoxazoles are not extensively documented in the literature, the well-established principles of cross-coupling chemistry and data from analogous heterocyclic systems, such as isothiazoles and pyrazoles, provide a strong predictive framework for their relative reactivity.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the expected and reported performance of iodo-substituted heterocycles in comparison to their bromo and chloro counterparts in key cross-coupling reactions used for late-stage functionalization.

Table 1: Suzuki-Miyaura Coupling of Halo-Heterocycles

HalogenHeterocycleCatalyst System (Typical)BaseTemperature (°C)Time (h)Yield (%)Reference
Iodo 4-Iodo-3-methoxyisothiazolePd(PPh₃)₄Na₂CO₃10012-24High (Predicted)[1]
Iodo 3-Iodo-5-phenylisothiazole-4-carbonitrilePd(PPh₃)₄ (5 mol%)Na₂CO₃80285-95[1]
Bromo 4-Bromo-3-methoxyisothiazoleMore forcing conditions required-HigherLongerLower (Predicted)[3]
Chloro 3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Room Temp.-Moderate[6]

Table 2: Sonogashira Coupling of Halo-Heterocycles

HalogenSubstrateCatalyst System (Typical)BaseTemperature (°C)Time (h)Yield (%)Reference
Iodo Aryl IodidePd(PPh₃)₄, CuIAmineRoom Temp.-High[7]
Iodo 1-bromo-4-iodobenzenePd catalyst, CuIAmineRoom Temp.-Selective coupling at I-position[7]
Bromo Aryl BromidePd(PPh₃)₄, CuIAmineHigher Temp.-Moderate to High[8]
Chloro Aryl ChloridePd(PPh₃)₄, CuIAmineHigh Temp.-Lower[9]

As the data suggests, iodo-substituted heterocycles consistently outperform their bromo and chloro analogs, offering a more efficient and versatile route for the synthesis of complex derivatives. This is particularly crucial in late-stage functionalization where the substrate is often a precious, multi-step synthetic intermediate.

Strategic Workflow for Late-Stage Functionalization

The enhanced reactivity of this compound allows for a streamlined and efficient workflow in late-stage functionalization projects. This typically involves the synthesis of a core molecule containing the this compound moiety, followed by diversification through various cross-coupling reactions.

LSF_Workflow cluster_synthesis Core Synthesis cluster_diversification Late-Stage Functionalization cluster_products Diverse Analogs start Starting Materials core_synthesis Multi-step Synthesis start->core_synthesis iodoisoxazole_core Complex Core with This compound core_synthesis->iodoisoxazole_core suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) iodoisoxazole_core->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) iodoisoxazole_core->sonogashira buchwald Buchwald-Hartwig Amination (Amines) iodoisoxazole_core->buchwald analog_a Analog A suzuki->analog_a analog_b Analog B sonogashira->analog_b analog_c Analog C buchwald->analog_c

A logical workflow for late-stage functionalization using a this compound core.

The Catalytic Cycle: A Deeper Look

The superior performance of this compound in palladium-catalyzed cross-coupling reactions can be attributed to the kinetics of the catalytic cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond of the isoxazole. The weaker C-I bond in this compound results in a lower activation energy for this step compared to the stronger C-Br and C-Cl bonds, leading to a faster overall reaction rate.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-I(L_n) (R = Isoxazole) pd0->pd_complex This compound oxidative_addition Oxidative Addition (Rate-determining step) coupled_complex R-Pd(II)-R'(L_n) pd_complex->coupled_complex Organometallic Reagent transmetalation Transmetalation organometallic R'-M (e.g., R'-B(OH)₂) coupled_complex->pd0 reductive_elimination Reductive Elimination product R-R' (Coupled Product)

References

The Versatility of 4-Iodoisoxazole in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. Among the plethora of heterocyclic scaffolds, the isoxazole core is a privileged motif in medicinal chemistry. This guide provides a comprehensive assessment of the versatility of 4-iodoisoxazole as a key intermediate, offering a comparative analysis of its performance in pivotal cross-coupling reactions against other alternatives, supported by experimental data and detailed protocols.

The utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the C4 position of the isoxazole ring, a crucial modification in the generation of compound libraries for drug discovery.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound has proven to be an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, consistently providing high yields of the desired products under relatively mild conditions. Its reactivity surpasses that of its bromo and chloro counterparts, a trend consistent with the relative bond dissociation energies (C-I < C-Br < C-Cl).

Comparative Data of 4-Haloisoxazoles in Cross-Coupling Reactions

The following tables summarize the performance of this compound in comparison to 4-bromo- and 4-chloroisoxazoles in key palladium-catalyzed cross-coupling reactions. The data highlights the superior reactivity of the iodo derivative, which often translates to higher yields and milder reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Haloisoxazoles with Phenylboronic Acid

Halogen at C4Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo Pd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80295[1][2]
BromoPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001270-80[3]
ChloroPd₂(dba)₃ (5) / SPhos (10)K₃PO₄Toluene1102440-60[3]

Table 2: Sonogashira Coupling of 4-Haloisoxazoles with Phenylacetylene

Halogen at C4Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25198[2]
BromoPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF80875-85[4]
ChloroPd₂(dba)₃ (5) / XPhos (10)CuI (10)Cs₂CO₃Dioxane12024< 20[5]

Table 3: Heck Coupling of 4-Haloisoxazoles with Styrene

Halogen at C4Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo Pd(OAc)₂ (5)Et₃NDMF100492[2]
BromoPd(OAc)₂ (5)Et₃NDMA1201260-70[6][7]
ChloroPd₂(dba)₃ (5) / P(o-tol)₃ (10)NaOAcDMA14024< 10[8]

Synthesis of this compound: A Reliable Precursor

A highly efficient method for the synthesis of 3,5-disubstituted 4-iodoisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][9] This method is notable for its mild reaction conditions and excellent yields.

Synthesis_of_4_Iodoisoxazole Ynone Ynone Oxime 2-Alkyn-1-one O-methyl oxime Ynone->Oxime H2NOMe·HCl, Pyridine, Na2SO4, MeOH, rt Iodoisoxazole This compound Oxime->Iodoisoxazole ICl, CH2Cl2, rt

Synthesis of this compound via Electrophilic Cyclization

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted 4-Iodoisoxazoles

To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) at room temperature is added a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol).[1] The reaction mixture is stirred at room temperature for 1-2 hours, until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.[1]

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

A mixture of the this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel. A mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80 °C and stirred for 2-4 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the 4-arylisoxazole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound, Arylboronic acid, Pd(PPh3)4, Na2CO3 Solvent Toluene/EtOH/H2O Degas Degas with Argon Solvent->Degas Heat Heat to 80 °C Degas->Heat Workup Aqueous Workup Heat->Workup Purification Column Chromatography Workup->Purification Product 4-Arylisoxazole Purification->Product

Experimental Workflow for Suzuki-Miyaura Coupling

General Procedure for Sonogashira Coupling of 4-Iodoisoxazoles

To a solution of the this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere are added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol).[2] The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-alkynylisoxazole.

General Procedure for Heck Coupling of 4-Iodoisoxazoles

A mixture of the this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated to 100 °C in a sealed tube for 4-6 hours.[2] After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography to afford the 4-vinylisoxazole.

Alternative Synthetic Strategies for Functionalized Isoxazoles

While the functionalization of this compound is a powerful strategy, other methods exist for the synthesis of substituted isoxazoles. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with alkynes is a classical and widely used method for constructing the isoxazole ring.[10] However, this method can sometimes suffer from regioselectivity issues, depending on the nature of the substituents on both the nitrile oxide and the alkyne.

  • Ring Transformation of other Heterocycles: Isoxazoles can be synthesized through the rearrangement of other heterocyclic systems, such as furans or pyrazoles, under specific reaction conditions.

  • Condensation Reactions: The condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine derivatives can also lead to the formation of the isoxazole core.

The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the overall complexity of the target molecule. However, the versatility and high reactivity of this compound in a range of robust cross-coupling reactions make it a highly valuable and often preferred intermediate in complex molecule synthesis.

Signaling_Pathways cluster_starting_materials Starting Materials cluster_intermediate Key Intermediate cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Isoxazoles Ynone Ynone Iodoisoxazole This compound Ynone->Iodoisoxazole Synthesis Alkyne Terminal Alkyne Sonogashira Sonogashira Coupling Alkyne->Sonogashira BoronicAcid Arylboronic Acid Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Alkene Alkene Heck Heck Coupling Alkene->Heck Iodoisoxazole->Sonogashira Iodoisoxazole->Suzuki Iodoisoxazole->Heck AlkynylIsoxazole 4-Alkynylisoxazole Sonogashira->AlkynylIsoxazole ArylIsoxazole 4-Arylisoxazole Suzuki->ArylIsoxazole VinylIsoxazole 4-Vinylisoxazole Heck->VinylIsoxazole

Synthetic Pathways from this compound

Conclusion

This compound stands out as a remarkably versatile and efficient building block in the synthesis of complex, highly substituted isoxazoles. Its superior performance in a range of palladium-catalyzed cross-coupling reactions, as evidenced by higher yields and milder reaction conditions compared to other 4-haloisoxazoles, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The reliable synthetic route to this compound itself, coupled with its broad applicability in forming carbon-carbon bonds, solidifies its position as a key intermediate for the rapid generation of molecular diversity and the construction of intricate molecular architectures.

References

The Strategic Synthesis of 4-Iodoisoxazole: A Comparative Guide to Cost-Effectiveness in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the isoxazole scaffold is a cornerstone for creating novel therapeutics. Among its halogenated derivatives, 4-iodoisoxazole stands out as a critical building block. This guide provides an in-depth comparative analysis of the cost-effectiveness of large-scale this compound synthesis against its chloro and bromo analogs. By examining key metrics such as raw material costs, reaction yields, and process efficiency, this document serves as a vital resource for researchers, scientists, and drug development professionals in making informed decisions for industrial-scale production.

At a Glance: Comparative Cost Analysis of 4-Haloisoxazole Synthesis

The economic viability of large-scale synthesis is multifactorial, encompassing raw material expenditure, process complexity, and product yield. Below is a summary of these key parameters for the synthesis of 4-iodo-, 4-bromo-, and 4-chloroisoxazole.

ParameterThis compound4-Bromoisoxazole4-Chloroisoxazole
Starting Material IsoxazoleIsoxazoleIsoxazole
Halogenating Agent N-Iodosuccinimide (NIS)N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Estimated Bulk Price of Halogenating Agent (per kg) ~$200 - $300~$50 - $100~$40 - $80
Typical Reported Yield High (often >90%)Moderate to High (70-90%)Moderate to High (70-90%)
Key Process Considerations Milder reaction conditions, potential for metal-free synthesis.Generally efficient, requires careful control of reaction conditions.Most economical halogen source, but can be less selective.
Estimated Overall Cost-Effectiveness Higher initial reagent cost, but potentially offset by high yields and simpler purification.Balanced cost and yield, a common compromise.Lowest reagent cost, but potential for lower yields or more complex purification may increase overall cost.

Note: Prices are estimates based on publicly available data and are subject to market fluctuations. Yields are based on literature reports and may vary depending on the specific industrial process.

The Synthetic Pathway: A Focus on Electrophilic Halogenation

The most common and scalable approach for the synthesis of 4-haloisoxazoles is the direct electrophilic halogenation of the isoxazole ring. This method is favored for its high regioselectivity at the C4 position.

Experimental Protocol: General Procedure for Electrophilic Halogenation of Isoxazole

Materials:

  • Isoxazole (1 equivalent)

  • Halogenating agent (N-Iodosuccinimide, N-Bromosuccinimide, or N-Chlorosuccinimide) (1.05 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel, dissolve isoxazole in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the appropriate temperature (typically 0 °C to room temperature, depending on the halogenating agent).

  • Slowly add the N-halosuccinimide reagent in portions to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate for reactions with NIS or NBS).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-haloisoxazole.

Biological Significance and Signaling Pathway Interactions

Isoxazole derivatives are widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2] Certain isoxazole-containing compounds have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and AKT/FOXO3a pathways.[3] The introduction of a halogen atom at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

For instance, some isoxazole derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway, a common mechanism of action for many isoxazole-based anticancer agents.

G Generic Kinase Inhibition Pathway by Isoxazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Activates Isoxazole_Derivative This compound Derivative Isoxazole_Derivative->RAF Inhibits Isoxazole_Derivative->AKT Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling cascade illustrating potential inhibition points of isoxazole derivatives.

Experimental and Comparative Workflow

A systematic approach is essential for a thorough comparative analysis of the synthesis of 4-haloisoxazoles. The following workflow outlines the key stages, from initial synthesis to final cost-benefit evaluation.

G Workflow for Comparative Analysis of 4-Haloisoxazole Synthesis cluster_0 Synthesis Stage cluster_1 Analysis Stage cluster_2 Evaluation Stage cluster_3 Application & Downstream Processing Synthesis_I Synthesis of This compound Yield_Analysis Yield and Purity Analysis (TLC, HPLC, NMR) Synthesis_I->Yield_Analysis Synthesis_Br Synthesis of 4-Bromoisoxazole Synthesis_Br->Yield_Analysis Synthesis_Cl Synthesis of 4-Chloroisoxazole Synthesis_Cl->Yield_Analysis Data_Comparison Comparative Data Tabulation Yield_Analysis->Data_Comparison Cost_Analysis Raw Material and Process Cost Analysis Cost_Analysis->Data_Comparison Cost_Effectiveness Cost-Effectiveness Evaluation Data_Comparison->Cost_Effectiveness Biological_Evaluation Biological Activity Screening Cost_Effectiveness->Biological_Evaluation Further_Synthesis Use in Further Synthetic Steps Cost_Effectiveness->Further_Synthesis

Caption: A structured workflow for the comparative evaluation of 4-haloisoxazole synthesis.

Conclusion

The choice between 4-iodo-, 4-bromo-, and 4-chloroisoxazole for large-scale synthesis is a strategic decision that hinges on a careful balance of cost, yield, and downstream applications. While 4-chloroisoxazole offers the most economical halogenating agent, potential trade-offs in yield and purity must be considered. Conversely, this compound, despite its higher initial raw material cost, can be advantageous due to typically high reaction yields and potentially simpler purification processes. 4-Bromoisoxazole often represents a pragmatic intermediate choice. Ultimately, the optimal synthetic route will be dictated by the specific economic constraints and scientific objectives of the research or drug development program. This guide provides the foundational data and frameworks to support this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of 4-Iodoisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 4-iodoisoxazole, a halogenated heterocyclic organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical splash goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid contact with skin and eyes.[2][3]

Step-by-Step Disposal Procedure

This compound is classified as a halogenated organic waste and must be disposed of accordingly.[4] Halogenated wastes are typically incinerated at a licensed hazardous waste facility.[4] Do not dispose of this compound down the drain or by evaporation.[5]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][4]

    • Do not mix this compound with non-halogenated organic waste, aqueous waste (acids and bases), or other incompatible materials such as strong oxidizing agents.[4][5][6]

  • Container Selection and Labeling:

    • Use a compatible container, such as a high-density polyethylene (HDPE) carboy or the original product container, ensuring it is in good condition and has a secure, tight-fitting lid.[7][8][9]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][9] Indicate the approximate quantity or concentration.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated chemical waste cabinet.[5][8]

    • Keep the container closed at all times, except when adding waste.[1][7][9]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[5][8]

    • Collect the contaminated absorbent material and any contaminated PPE into a sealed bag or container.[8]

    • Dispose of the sealed bag as halogenated organic waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Final Disposal:

    • Once the waste container is nearly full (no more than 90%), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from similar iodinated heterocyclic compounds.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation or damage.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Container (e.g., HDPE) segregate->container store Store in Designated Satellite Accumulation Area container->store add_waste Add Waste to Container store->add_waste spill Spill Occurs? cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Collect in sealed bag - Dispose as hazardous waste spill->cleanup Yes full Container Full? spill->full No cleanup->store full->add_waste No contact_ehs Contact EHS for Pickup and Final Disposal full->contact_ehs Yes add_waste->spill end End of Process contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 4-Iodoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 4-Iodoisoxazole, a heterocyclic organic compound with applications in medicinal chemistry. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with halogenated organic compounds like this compound include potential skin and eye irritation, respiratory irritation, and harm if swallowed.

Hazard Identification and Classification

Based on data from structurally similar compounds such as 5-(4-Iodophenyl)isoxazole and 4-Iodoimidazole, this compound should be handled as a hazardous substance.[1] The following table summarizes the anticipated hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed.[1]
Skin Corrosion/Irritation2Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure3May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or contamination before use and replace them immediately if compromised. Wash hands thoroughly after handling.[2][4]
Eyes/Face Safety goggles with side-shields or a face shieldTo protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1, EN 166) are mandatory. A face shield should be worn for procedures with a high risk of splashing.[4]
Body Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[4]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[2] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure.

Experimental Protocol: General Handling

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify that an emergency shower and eyewash station are readily accessible.

  • Donning PPE:

    • Inspect all PPE for integrity before use.

    • Don the required PPE as specified in the table above.

  • Handling the Compound:

    • Handle this compound as a solid to minimize the risk of inhalation.

    • Avoid the formation of dust.[2][5]

    • Use non-sparking tools to prevent ignition of flammable solvents that may be in use.[2]

    • Keep the container tightly closed when not in use.[1][5][6]

    • Do not eat, drink, or smoke in the handling area.[1][2][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

    • Clean the work area to prevent cross-contamination.

    • Properly remove and dispose of contaminated PPE in designated waste containers.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling prep1 Designate Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 ppe2 Don PPE prep3->ppe2 ppe1 Inspect PPE ppe1->ppe2 handle1 Handle in Fume Hood ppe2->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of PPE post2->post3

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Waste Disposal

  • Waste Segregation:

    • Collect all waste containing this compound, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling:

    • Label the hazardous waste container with the full chemical name, "this compound," and appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[2]

cluster_collect Collection cluster_prep Preparation for Disposal cluster_dispose Final Disposal collect1 Segregate Waste collect2 Use Designated Container collect1->collect2 prep1 Label Container collect2->prep1 prep2 Store in Secondary Containment prep1->prep2 dispose1 Contact Licensed Contractor prep2->dispose1 dispose2 Arrange for Pickup dispose1->dispose2

Disposal Workflow for this compound

Disclaimer: This information is intended for guidance only and is based on the best available data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all applicable local, state, and federal regulations for chemical handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.